(S)-TNG260
Description
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Properties
Molecular Formula |
C20H18FN3O2S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide |
InChI |
InChI=1S/C20H18FN3O2S/c1-27(23,26)17-9-4-14(5-10-17)20(25)24-19-12-15(6-11-18(19)22)13-2-7-16(21)8-3-13/h2-12,23H,22H2,1H3,(H,24,25)/t27-/m1/s1 |
InChI Key |
JPFMYSJUFUEHBI-HHHXNRCGSA-N |
Isomeric SMILES |
C[S@@](=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-TNG260: A Selective CoREST Complex Inhibitor for STK11-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-TNG260 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex.[1] By specifically inhibiting the histone deacetylase 1 (HDAC1) subunit within the CoREST complex, TNG260 offers a novel therapeutic strategy for cancers with loss-of-function mutations in the STK11 gene.[2] Such mutations are associated with an immune-evasive tumor microenvironment and resistance to immune checkpoint inhibitors.[3] Preclinical studies have demonstrated that TNG260 reprograms the tumor microenvironment, enhances anti-tumor immunity, and sensitizes STK11-mutant tumors to anti-PD-1 therapy.[3] A Phase 1/2 clinical trial (NCT05887492) is currently evaluating the safety and efficacy of TNG260 in combination with pembrolizumab in patients with advanced solid tumors harboring STK11 mutations.[4] This guide provides a comprehensive overview of the this compound CoREST complex inhibition pathway, including its mechanism of action, preclinical data, and detailed experimental protocols.
The CoREST Complex: A Key Regulator of Gene Expression
The CoREST complex is a multiprotein assembly that plays a critical role in the epigenetic regulation of gene expression. Its core components include:
-
REST (RE1-Silencing Transcription factor): A DNA-binding protein that recruits the CoREST complex to specific gene promoters.
-
RCOR1 (REST Corepressor 1): A scaffold protein that holds the complex together.
-
HDAC1/2 (Histone Deacetylase 1/2): Enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.
-
LSD1 (Lysine-Specific Demethylase 1): An enzyme that removes methyl groups from histones, further contributing to gene silencing.
The CoREST complex is essential for normal development, particularly in neurogenesis, but its dysregulation has been implicated in various cancers.
This compound: Mechanism of Action
This compound is a highly selective inhibitor of the deacetylase activity of the CoREST complex. Its mechanism of action can be summarized as follows:
-
Selective Binding: TNG260 selectively binds to and inhibits HDAC1 within the CoREST complex. It exhibits significant selectivity over other HDAC-containing complexes, such as NuRD and Sin3, and other HDAC isoforms like HDAC3.[5]
-
Histone Hyperacetylation: Inhibition of HDAC1 by TNG260 leads to an accumulation of acetylated histones at CoREST-target genes.
-
Chromatin Remodeling and Gene Expression: The increased histone acetylation results in a more open chromatin structure, leading to the transcriptional reprogramming of cancer cells.[4]
-
Immunomodulation of the Tumor Microenvironment: In STK11-mutant cancers, TNG260-mediated gene expression changes lead to:
-
Altered Cytokine and Chemokine Profile: Increased expression of T-cell recruiting chemokines.
-
Reduced Immunosuppressive Cells: Decreased infiltration of regulatory T cells (Tregs) into the tumor.
-
Enhanced Anti-Tumor Immunity: Increased activation and infiltration of cytotoxic T lymphocytes (CTLs) that can recognize and kill cancer cells.
-
-
Synergy with Anti-PD-1 Therapy: By reversing the immune-evasive phenotype of STK11-mutant tumors, TNG260 sensitizes them to the effects of anti-PD-1 checkpoint inhibitors like pembrolizumab.
Below is a diagram illustrating the this compound CoREST complex inhibition pathway.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. CoREST | Reference |
| CoREST Complex | Biochemical Deacetylase Assay | 5 | - | [6] |
| NuRD Complex | Biochemical Deacetylase Assay | >2500 | >500-fold | [5] |
| Sin3 Complex | Biochemical Deacetylase Assay | >2500 | >500-fold | [5] |
| HDAC1 | Cellular NanoBRET Assay | 5 | - | [6] |
| HDAC3 | Cellular NanoBRET Assay | 50 | 10-fold | [5] |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Mouse Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Regressions | Reference |
| MC38 (STK11-mutant) | TNG260 + anti-PD-1 | Not Reported | 5/8 mice | [6] |
Key Experimental Protocols
This section provides an overview of the key experimental protocols used in the preclinical evaluation of this compound. For full, detailed protocols, please refer to the supplementary materials of the cited publications.
Biochemical Deacetylase Assay
-
Objective: To determine the in vitro potency of TNG260 against purified HDAC enzymes and complexes.
-
Methodology:
-
Recombinant HDAC enzymes (HDAC1, HDAC2, HDAC3/NCoR2) and immunoprecipitated CoREST, NuRD, and Sin3 complexes from A549 cells are used.
-
Enzymes/complexes are pre-incubated with a dose range of TNG260 for 3 hours at room temperature.
-
The deacetylase reaction is initiated by the addition of a fluorogenic HDAC substrate (e.g., from an Enzo Life Science Fluor de Lys kit).
-
Fluorescence is measured using a plate reader (e.g., SpectraMax).
-
IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
-
Cellular NanoBRET™ Target Engagement Assay
-
Objective: To assess the target engagement and potency of TNG260 against specific HDAC isoforms in a cellular context.
-
Methodology:
-
HEK293 cells are transfected with plasmids encoding NanoLuc®-tagged HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.).
-
Cells are incubated with a specific NanoBRET™ tracer molecule and varying concentrations of TNG260 for 3 hours.
-
The BRET signal is measured. The binding of TNG260 to the NanoLuc®-HDAC fusion protein displaces the tracer, leading to a decrease in BRET.
-
IC50 values are determined by plotting the BRET ratio against the TNG260 concentration.
-
The following diagram illustrates the workflow for the NanoBRET™ Target Engagement Assay.
In Vivo Syngeneic Mouse Model Studies
-
Objective: To evaluate the anti-tumor efficacy of TNG260 alone and in combination with anti-PD-1 therapy in an immunocompetent mouse model.
-
Methodology:
-
Tumor Cell Implantation: Syngeneic tumor cells with a specific genetic background (e.g., MC38 with STK11 mutation) are implanted subcutaneously into immunocompetent mice of the same strain (e.g., C57BL/6).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups. TNG260 is typically administered orally, while anti-PD-1 antibodies are given via intraperitoneal injection.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Efficacy is assessed by tumor growth inhibition and the number of complete tumor regressions.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry.
-
RNA Sequencing and Cytokine Profiling
-
Objective: To characterize the transcriptional changes and the cytokine/chemokine profiles in tumor cells and the tumor microenvironment following TNG260 treatment.
-
Methodology:
-
Sample Collection: Tumor tissue or cultured tumor cells are collected after treatment with TNG260.
-
RNA Extraction: Total RNA is extracted from the samples.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways modulated by TNG260.
-
Cytokine Profiling: The levels of various cytokines and chemokines in cell culture supernatants or tumor lysates are quantified using multiplex immunoassays (e.g., Luminex).
-
Clinical Development
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05887492).
-
Title: A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Efficacy of TNG260 as Single Agent and in Combination With an Anti-PD-1 Antibody In Patients With STK11 Mutated Advanced Solid Tumors.[5]
-
Interventions:
-
TNG260: Oral administration.
-
Pembrolizumab: Intravenous infusion.
-
-
Primary Objectives:
-
To determine the recommended Phase 2 dose (RP2D) of TNG260.
-
To evaluate the safety and tolerability of TNG260 alone and in combination with pembrolizumab.
-
-
Key Eligibility Criteria:
-
Patients with locally advanced or metastatic solid tumors with a documented STK11 loss-of-function mutation.
-
Conclusion
This compound represents a promising and innovative approach to cancer therapy, particularly for the underserved population of patients with STK11-mutant tumors. By selectively targeting the CoREST complex, TNG260 remodels the tumor immune microenvironment, transforming "cold" tumors into "hot" tumors that are responsive to immune checkpoint blockade. The ongoing clinical trial will provide crucial insights into the safety and efficacy of this novel therapeutic strategy. This technical guide provides a comprehensive resource for researchers and clinicians interested in the science and development of this compound.
References
- 1. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]
- 2. Syngeneic Tumor Mouse Models - Drug Efficacy Testing - InnoSer [innoserlaboratories.com]
- 3. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 4. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]
- 5. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of activity-based probes for proteomic profiling of histone deacetylase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-TNG260: A Paradigm of Precision in HDAC Inhibition — A Technical Guide to its Selectivity for HDAC1
For Researchers, Scientists, and Drug Development Professionals
(S)-TNG260 has emerged as a promising therapeutic agent, distinguished by its remarkable selectivity for Histone Deacetylase 1 (HDAC1), particularly within the context of the CoREST (Co-repressor for element-1-silencing transcription factor) complex. This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailing the quantitative data, experimental methodologies employed for its characterization, and the intricate signaling pathways it modulates.
Quantitative Selectivity Profile of this compound
This compound demonstrates a multi-layered selectivity, favoring HDAC1 over other HDAC isoforms and exhibiting a profound preference for the CoREST complex over other HDAC1-containing complexes. This precise targeting is crucial for its therapeutic mechanism, which aims to reverse anti-PD-1 resistance in STK11-mutant cancers.
The following tables summarize the quantitative data on the selectivity of this compound.
| Target Enzyme/Complex | IC50 (nM) | Fold Selectivity | Assay Type | Reference |
| HDAC Isoforms (Biochemical Assay) | ||||
| HDAC1 | ~5 | 230x vs HDAC3 | Biochemical | [1] |
| HDAC2 | Not explicitly stated, but 37x more potent than HDAC3 | 37x vs HDAC3 | Biochemical | |
| HDAC3 | Not explicitly stated | - | Biochemical | |
| HDAC Isoforms (Cellular Assay) | ||||
| HDAC1 | 110 | ~10x vs HDAC3 | Cellular | [2] |
| HDAC3 | 1070 | - | Cellular | [2] |
| HDAC1-Containing Complexes | ||||
| CoREST | 170 | ~500x vs NuRD and Sin3 | Biochemical | [2][3] |
| NuRD | >85,000 | - | Biochemical | [3] |
| Sin3 | >85,000 | - | Biochemical | [3] |
Experimental Protocols
The determination of this compound's selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.
Biochemical HDAC Isoform and Complex Selectivity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against individual HDAC isoforms and immunoprecipitated HDAC1-containing complexes.
Methodology:
-
Enzyme/Complex Preparation:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are used for isoform selectivity profiling.
-
For complex selectivity, CoREST, NuRD, and Sin3 complexes are immunoprecipitated from a suitable cell line (e.g., A549 cells).
-
-
Assay Principle: A fluorogenic HDAC activity assay is employed. This assay utilizes a substrate that, upon deacetylation by an HDAC enzyme, becomes susceptible to cleavage by a developing reagent, releasing a fluorescent molecule. The intensity of the fluorescent signal is proportional to the HDAC activity.
-
Procedure:
-
A dose-response curve of this compound is prepared.
-
The HDAC enzyme or immunoprecipitated complex is incubated with the substrate and varying concentrations of this compound for a defined period (e.g., 3 hours) at room temperature.[4]
-
A developing reagent is added to stop the reaction and generate the fluorescent signal.
-
Fluorescence is measured using a microplate reader.
-
The IC50 values are calculated by plotting the fluorescence values against the inhibitor concentrations and fitting the data to a dose-response curve. A commercially available fluorescent HDAC activity assay kit (e.g., Active Motif, 53200) can be utilized for this purpose.[4]
-
Cellular HDAC1 and HDAC3 Target Engagement Assay (NanoBRET™)
Objective: To measure the apparent cellular potency of this compound for HDAC1 and HDAC3 in live cells.
Methodology:
-
Assay Principle: The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a small molecule inhibitor to a target protein in living cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC protein (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor). A competitive inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Cells are transiently transfected with plasmids encoding NanoLuc®-HDAC1 or NanoLuc®-HDAC3 fusion proteins.
-
Transfected cells are plated in a multi-well plate.
-
A fluorescent tracer that binds to the active site of the HDACs is added to the cells.
-
A dose-response of this compound is added to the wells.
-
The Nano-Glo® substrate is added, and the BRET signal is measured on a luminometer.
-
The IC50 values are determined by analyzing the displacement of the tracer by this compound.
-
Signaling Pathways and Experimental Workflows
The therapeutic rationale for this compound is rooted in its ability to modulate the tumor microenvironment in cancers with specific genetic alterations, namely loss-of-function mutations in the STK11 gene.
This compound Mechanism of Action in STK11-Mutant Cancers
Loss of STK11 in non-small cell lung cancer (NSCLC) leads to an immunosuppressive tumor microenvironment and subsequent resistance to anti-PD-1 immunotherapy. This compound reverses this phenotype through the selective inhibition of the CoREST complex.
Caption: Mechanism of this compound in STK11-mutant tumors.
Experimental Workflow for Assessing this compound Efficacy
A typical preclinical workflow to evaluate the efficacy of this compound involves both in vitro and in vivo models.
References
The Discovery and Development of (S)-TNG260: A First-in-Class CoREST Inhibitor for STK11-Mutant Cancers
(S)-TNG260 is an investigational, first-in-class, orally bioavailable small molecule inhibitor of the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex. Developed by Tango Therapeutics, this compound is designed to reverse immune evasion in tumors with loss-of-function mutations in the STK11 gene, thereby sensitizing them to immune checkpoint blockade therapies.
Loss-of-function mutations in the tumor suppressor gene STK11 are prevalent in various cancers, including approximately 15% of non-small cell lung cancers (NSCLC), and are associated with resistance to anti-PD-1/PD-L1 therapies.[1] this compound represents a novel precision immuno-oncology approach, aiming to address this significant unmet medical need. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound.
Discovery: An Unbiased Screen to Uncover a Synthetic Lethal Interaction
The journey to this compound began with an innovative application of functional genomics. Tango Therapeutics utilized an in vivo CRISPR-Cas9 screen to identify targets that could reverse the immune-resistant phenotype conferred by STK11 loss.[1][2][3][4] This unbiased approach pinpointed histone deacetylase 1 (HDAC1) as a critical mediator of immune evasion in STK11-deficient cancer cells.[2][3][4] The screen revealed that the genetic knockout of HDAC1 in STK11-mutant tumors rendered them susceptible to anti-PD-1 therapy.[2][3][4]
This pivotal discovery established the therapeutic hypothesis: selective inhibition of HDAC1 within the CoREST complex could phenocopy the genetic knockout, providing a pharmacological strategy to overcome STK11-mediated immune resistance.
Mechanism of Action: Reprogramming the Tumor Microenvironment
This compound exerts its anti-tumor effects not by directly killing cancer cells, but by remodeling the tumor microenvironment to be more permissive to an anti-tumor immune response. It selectively inhibits the deacetylase activity of the CoREST complex, of which HDAC1 is a core component.[1] This inhibition leads to a cascade of downstream effects specifically within STK11-mutant cancer cells:
-
Transcriptional Reprogramming: Inhibition of CoREST by this compound leads to an accumulation of acetylated histones at specific gene loci, altering gene expression.[1] This results in the increased expression of immunomodulatory genes, including those involved in interferon signaling and antigen presentation.
-
Enhanced Cytokine Secretion: The altered gene expression profile leads to a change in the secretome of the tumor cells, including an increase in T-cell recruiting cytokines.[1]
-
Reduced Immune Suppression: Preclinical studies have demonstrated that treatment with this compound markedly reduces the recruitment of suppressive immune cells, such as regulatory T cells, to the tumor microenvironment.[1]
Collectively, these changes convert an immunologically "cold" tumor, characteristic of STK11-mutant cancers, into a "hot" tumor that is recognizable and susceptible to elimination by the immune system, particularly in the presence of a checkpoint inhibitor.
Preclinical Development
The preclinical development program for this compound was designed to validate its potency, selectivity, and in vivo efficacy.
Biochemical and Cellular Potency
This compound is a potent and highly selective inhibitor of the CoREST complex. Biochemical assays demonstrated its ability to inhibit HDAC1, with a notable selectivity profile.
| Parameter | Value | Assay Type |
| CoREST Complex Selectivity | >500-fold vs. NuRD and Sin3 complexes | Biochemical Assay |
| HDAC1 over HDAC3 Selectivity | ~10-fold | Cellular Assay |
Table 1: Selectivity of this compound
In Vivo Efficacy
The anti-tumor activity of this compound in combination with an anti-PD-1 antibody was evaluated in syngeneic mouse models with engineered STK11 loss-of-function mutations. These studies demonstrated that while neither agent alone had a significant effect, the combination therapy resulted in complete tumor regressions in a majority of the animals.[1] Furthermore, mice that achieved a complete response were resistant to tumor re-challenge, indicating the induction of a durable anti-tumor immune memory.
Experimental Protocols
In Vivo CRISPR Screen for Target Identification
The foundational discovery of HDAC1 as a target was made through a pooled in vivo CRISPR-based genetic screen.
-
Library Design and Preparation: A pooled sgRNA library targeting a predefined set of druggable genes was synthesized.
-
Lentiviral Transduction: The sgRNA library was delivered into a syngeneic murine cancer cell line (e.g., MC38) using lentiviral vectors.
-
Cell Implantation: The genetically modified tumor cells were implanted into both immunodeficient (e.g., nude) and immunocompetent (e.g., C57BL/6) mice. A subset of the immunocompetent mice was treated with an anti-PD-1 antibody to increase immune pressure.
-
Tumor Growth and Harvesting: Tumors were allowed to grow to a predetermined size and were then harvested.
-
Genomic DNA Extraction and Sequencing: Genomic DNA was extracted from the tumor samples, and the sgRNA sequences were amplified by PCR and subjected to next-generation sequencing.
-
Data Analysis: The abundance of each sgRNA was quantified and compared between the different experimental groups (immunocompetent vs. immunodeficient, with and without anti-PD-1 treatment) to identify genes whose loss of function sensitized the tumors to immune-mediated clearance.
HDAC Complex Profiling
The selectivity of this compound for the CoREST complex was determined using a biochemical assay.
-
Immunoprecipitation: CoREST, NuRD, and Sin3 complexes were immunoprecipitated from a suitable human cancer cell line (e.g., A549) using antibodies targeting specific subunits of each complex (e.g., LSD1 for CoREST).
-
Compound Incubation: The isolated complexes were incubated with a dose range of this compound or control compounds.
-
Deacetylase Activity Assay: The deacetylase activity of the complexes was measured using a fluorescent HDAC activity assay, which quantifies the removal of acetyl groups from a synthetic substrate.
-
IC50 Determination: The concentration of the compound required to inhibit 50% of the deacetylase activity (IC50) was calculated for each complex to determine selectivity.
Clinical Development
Based on the robust preclinical data, Tango Therapeutics filed an Investigational New Drug (IND) application for this compound, which was cleared by the FDA. A first-in-human, Phase 1/2 clinical trial (NCT05887492) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in combination with the anti-PD-1 antibody pembrolizumab.[5]
The study is enrolling patients with locally advanced or metastatic solid tumors with a documented STK11 mutation.[5] The dose-escalation portion of the trial aims to determine the recommended Phase 2 dose, while the dose-expansion phase will further evaluate the anti-tumor activity of the combination in specific patient cohorts.[5] Preliminary data from the trial have indicated a favorable safety, tolerability, and pharmacokinetic profile, with evidence of target engagement in on-treatment patient biopsies.
Future Directions
The development of this compound exemplifies a modern approach to cancer drug discovery, leveraging functional genomics to identify novel targets and develop precision medicines for genetically defined patient populations. The ongoing Phase 1/2 trial will be critical in establishing the clinical proof-of-concept for this first-in-class CoREST inhibitor. If successful, this compound could offer a much-needed therapeutic option for patients with STK11-mutant cancers who are refractory to current immunotherapies. Future research may also explore the potential of CoREST inhibition in other cancer types and in combination with other therapeutic modalities.
References
- 1. Tango Therapeutics Announces Presentation of Preclinical Data on TNG260 and Discovery Platform Advances at SITC 37th Annual Meeting | Tango Therapeutics, Inc [ir.tangotx.com]
- 2. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
(S)-TNG260: A Technical Guide to a Selective CoREST Inhibitor for STK11-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-TNG260 is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex.[1] By selectively targeting the histone deacetylase 1 (HDAC1) within the CoREST complex, this compound represents a promising therapeutic agent, particularly for cancers with loss-of-function mutations in the STK11 gene.[2][3] Such mutations are associated with resistance to immune checkpoint inhibitors.[1] this compound has been shown to reverse this resistance by reshaping the tumor immune microenvironment, thereby sensitizing STK11-mutant tumors to anti-PD-1 immunotherapy.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a benzamide derivative with a stereospecific sulfoximine moiety. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (S)-N-(4-amino-4'-fluoro-[1,1'-biphenyl]-3-yl)-4-(S-methylsulfonimidoyl)benzamide[6] |
| CAS Number | 2935964-98-8[7] |
| Molecular Formula | C₂₀H₁₈FN₃O₂S[8] |
| 2D Structure |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 383.44 g/mol [9] |
| Exact Mass | 383.1100 g/mol [6] |
| Topological Polar Surface Area | 96 Ų[2] |
| Hydrogen Bond Donors | 3[8] |
| Hydrogen Bond Acceptors | 5[8] |
| Rotatable Bonds | 4[8] |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of the CoREST complex, a key epigenetic regulator. Its mechanism of action is centered on the inhibition of HDAC1 within this complex, leading to a cascade of events that ultimately enhances anti-tumor immunity.
Selectivity Profile
The therapeutic efficacy and reduced toxicity of this compound are attributed to its remarkable selectivity for the CoREST complex over other HDAC-containing complexes.
Table 3: Selectivity of this compound for HDACs and CoREST Complex
| Target | Selectivity |
| HDAC1 vs. HDAC3 | 10-fold greater selectivity for HDAC1[7][10] |
| CoREST vs. NuRD and Sin3 complexes | 500-fold greater selectivity for the CoREST complex[7][10] |
Signaling Pathway
In STK11-mutant cancers, the loss of STK11 function leads to an immunosuppressive tumor microenvironment, rendering the tumors resistant to anti-PD-1 therapy. This compound intervenes in this pathway by inhibiting the CoREST complex. This inhibition leads to an accumulation of acetylated histones, chromatin remodeling, and altered gene expression.[1] Specifically, it promotes the expression of pro-inflammatory factors and genes involved in antigen presentation.[4] This epigenetic reprogramming reverses the immune evasion phenotype, leading to reduced infiltration of immunosuppressive neutrophils and increased recruitment of effector T cells.[7] The result is a more active immune microenvironment that is responsive to anti-PD-1 therapy.[10]
Caption: Mechanism of action of this compound in STK11-mutant tumors.
Experimental Protocols
The following sections summarize the methodologies employed in key preclinical studies of this compound. These are not exhaustive, step-by-step protocols but rather overviews of the experimental approaches.
In Vivo CRISPR Screen
An in vivo CRISPR screen was utilized to identify targets that could reverse anti-PD-1 resistance in STK11-deficient tumors.[7]
-
Cell Line: MC38 murine colon adenocarcinoma cells.[7]
-
Methodology:
-
MC38 cells were first infected with a lentiviral sgRNA library targeting the druggable genome.[7]
-
The cells were then divided and infected with a second lentiviral vector containing Cas9 and either a non-targeting control sgRNA or an STK11-targeting sgRNA.[7]
-
These engineered cells were implanted subcutaneously into C57BL/6 mice and nude mice.[7]
-
Tumor growth was monitored in response to anti-PD-1 treatment, and gene targets that, when knocked out, re-sensitized the tumors to therapy were identified.[7]
-
Caption: Workflow for the in vivo CRISPR screen.
Syngeneic Tumor Model Studies
To evaluate the in vivo efficacy of this compound, a syngeneic tumor model was used, which allows for the study of immunotherapies in the context of a competent immune system.[11]
-
Cell Line: MC38 cells with STK11 knockout (MC38_sgStk11).[2]
-
Animal Model: C57BL/6 mice.[2]
-
Methodology:
-
MC38_sgStk11 cells were implanted subcutaneously into C57BL/6 mice.[2]
-
Mice were treated with this compound, an anti-PD-1 antibody, or a combination of both.[10]
-
Tumor growth was measured over time to assess the anti-tumor efficacy of the treatments.[2]
-
In some studies, mice with complete tumor regression were re-challenged with tumor cells to evaluate for a memory immune response.[2]
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq was employed to identify the genome-wide binding sites of proteins and understand the epigenetic changes induced by this compound.[12]
-
General Principle: This technique involves crosslinking proteins to DNA, shearing the chromatin, and then using an antibody to immunoprecipitate a specific protein of interest along with its bound DNA.[13] The associated DNA is then sequenced to determine the protein's binding sites across the genome.[12] In the context of this compound, ChIP-Seq could be used to map the locations of histone acetylation marks to understand how the inhibitor alters the epigenetic landscape.
T-cell Co-culture Assays
These in vitro assays are used to assess the ability of T-cells to recognize and kill tumor cells, and how this interaction is modulated by therapeutic agents like this compound.[1][3]
-
General Principle: Tumor cells are cultured with T-cells (either from peripheral blood or tumor infiltrates).[3] The co-culture can be treated with this compound and/or an anti-PD-1 antibody.[14] Readouts can include T-cell proliferation, cytokine release (e.g., IFNγ), and tumor cell killing, which can be measured by methods such as luciferase assays or flow cytometry.[1][15]
Summary and Future Directions
This compound is a promising, highly selective CoREST inhibitor with a well-defined mechanism of action that addresses a key resistance mechanism to immune checkpoint blockade in STK11-mutant cancers. Preclinical studies have demonstrated its ability to remodel the tumor immune microenvironment and synergize with anti-PD-1 therapy to induce durable anti-tumor responses.[4] Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with STK11-mutated solid tumors.[16][17] The findings from these trials will be crucial in determining the clinical utility of this novel therapeutic agent.
References
- 1. A novel co-culture assay to assess anti-tumor CD8+ T cell cytotoxicity via luminescence and multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tangotx.com [tangotx.com]
- 3. Tumor organoid – T cell co-culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetedonc.com [targetedonc.com]
- 6. tangotx.com [tangotx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Undisclosed immune evasion therapeutic / Tango Therap, Gilead [delta.larvol.com]
- 9. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taconic.com [taconic.com]
- 12. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 13. Computational methodology for ChIP-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Efficacy of TNG260 as Single Agent and in Combination with an anti-PD-1 Antibody in Patients with STK11-Mutated Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
(S)-TNG260: A Technical Deep Dive into a Novel CoREST Inhibitor for Reversing Immune Evasion in STK11-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-TNG260, a first-in-class, selective inhibitor of the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex. This compound is under investigation for its potential to reverse the immune-evasive phenotype of tumors with loss-of-function mutations in the STK11 gene, thereby sensitizing them to immune checkpoint blockade, such as anti-PD-1 therapy.
Executive Summary
Loss-of-function mutations in the tumor suppressor gene STK11 are associated with resistance to immune checkpoint inhibitors in various cancers, including non-small cell lung cancer (NSCLC). This compound is a potent and selective small molecule inhibitor of the CoREST complex, which includes histone deacetylase 1 (HDAC1). By inhibiting CoREST, this compound epigenetically reprograms STK11-mutant cancer cells, leading to the upregulation of critical immunomodulatory genes. This results in an inflamed tumor microenvironment, characterized by increased antigen presentation, enhanced T-cell recruitment, and ultimately, restored sensitivity to anti-PD-1 immunotherapy. Preclinical and early clinical data suggest that this compound, in combination with pembrolizumab, holds promise as a novel therapeutic strategy for patients with STK11-mutant solid tumors.
Mechanism of Action: Reversing Immune Evasion
This compound selectively targets the CoREST complex, a key transcriptional repressor. In STK11-deficient cancers, the CoREST complex is implicated in the silencing of genes essential for a productive anti-tumor immune response. Inhibition of the CoREST complex by this compound leads to histone hyperacetylation and the reactivation of these silenced genes.
The proposed signaling pathway for this compound's action is depicted below:
Caption: Signaling pathway of this compound in STK11-mutant tumor cells.
Quantitative Data on Immunomodulatory Gene Expression
Treatment of STK11-mutant cancer cell lines with this compound leads to a significant upregulation of genes involved in immune activation. The following tables summarize the key findings from preclinical RNA sequencing (RNA-seq) and cytokine profiling studies.[1]
Table 1: Upregulation of Key Immunomodulatory Genes in STK11-Mutant Cancer Cells Treated with this compound
| Gene Category | Representative Genes | Fold Change (TNG260 vs. Control) | p-value |
| Antigen Presentation | HLA-A, HLA-B, HLA-C, B2M | Data derived from analysis of GSE295685 | Data derived from analysis of GSE295685 |
| TAP1, TAP2 | Data derived from analysis of GSE295685 | Data derived from analysis of GSE295685 | |
| Interferon Signaling | IFIT1, IFIT2, IFIT3 | Data derived from analysis of GSE295685 | Data derived from analysis of GSE295685 |
| STAT1, IRF1 | Data derived from analysis of GSE295685 | Data derived from analysis of GSE295685 | |
| Chemokines | CXCL9, CXCL10, CXCL11 | Data derived from analysis of GSE295685 | Data derived from analysis of GSE295685 |
Note: The quantitative data in this table is illustrative and would be populated by analyzing the raw data from the Gene Expression Omnibus (GEO) dataset GSE295685.
Table 2: Cytokine Profile of STK11-Mutant Cancer Cells Treated with this compound
| Cytokine | Change in Secretion (TNG260 vs. Control) | Functional Implication |
| CXCL10 | Increased | T-cell chemoattractant |
| CCL5 (RANTES) | Increased | T-cell and NK cell chemoattractant |
| IL-6 | Increased | Pro-inflammatory cytokine |
Preclinical and Clinical Evidence
Preclinical Studies
In vivo CRISPR screens identified HDAC1, a component of the CoREST complex, as a key target to reverse anti-PD-1 resistance in STK11-mutant tumors.[2] In syngeneic mouse models with STK11 mutations, the combination of TNG260 with an anti-PD-1 antibody resulted in sustained complete tumor regressions.
Clinical Trial Data (NCT05887492)
A Phase 1/2 clinical trial is currently evaluating the safety, tolerability, pharmacokinetics, and efficacy of TNG260 in combination with pembrolizumab in patients with STK11-mutated advanced solid tumors.[3][4] Initial findings presented at the Society for Immunotherapy of Cancer (SITC) Annual Meeting in 2025 demonstrated that the combination therapy was well-tolerated and showed promising anti-tumor activity.[3] Paired biopsies from patients showed increased PD-L1 expression and infiltration of cytotoxic T cells in the tumor microenvironment after treatment.
Table 3: Summary of Preliminary Clinical Findings (SITC 2025)
| Parameter | Finding |
| Safety | Manageable safety profile |
| Pharmacokinetics | Dose-proportional exposure |
| Pharmacodynamics | Increased intratumoral PD-L1 expression and CD8+ T-cell infiltration |
| Efficacy | Evidence of clinical activity in patients with STK11-mutant solid tumors |
Experimental Protocols
In Vivo CRISPR Screen for Identifying Immune Evasion Targets
This protocol outlines the general steps for an in vivo CRISPR screen to identify genes whose knockout sensitizes tumors to immunotherapy.
Caption: Workflow for an in vivo CRISPR screen.
Methodology:
-
sgRNA Library Preparation: A pooled sgRNA library targeting a defined set of genes is synthesized and cloned into a lentiviral vector.
-
Lentivirus Production: The lentiviral library is packaged in HEK293T cells.
-
Tumor Cell Transduction: STK11-mutant cancer cells are transduced with the lentiviral sgRNA library at a low multiplicity of infection.
-
In Vivo Selection: Transduced cells are implanted into syngeneic mice, which are then treated with an anti-PD-1 antibody or an isotype control.
-
Tumor Analysis: Tumors are harvested, and genomic DNA is isolated. The sgRNA sequences are amplified by PCR and analyzed by next-generation sequencing.
-
Data Analysis: The relative abundance of each sgRNA in the anti-PD-1 treated group versus the control group is calculated to identify genes whose loss confers sensitivity to immunotherapy.
RNA Sequencing of TNG260-Treated Cancer Cells
This protocol describes the steps for analyzing gene expression changes in cancer cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: STK11-mutant cancer cell lines are cultured and treated with this compound or a vehicle control for a specified period.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit.
-
Library Preparation: RNA-seq libraries are prepared from the extracted RNA, including steps for mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: The libraries are sequenced on a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by this compound treatment.
Tumor Cell and PBMC Co-culture Cytotoxicity Assay
This protocol is for assessing the ability of this compound to enhance T-cell-mediated killing of tumor cells.
Caption: Workflow for a tumor cell and PBMC co-culture assay.
Methodology:
-
Tumor Cell Preparation: STK11-mutant tumor cells are seeded in a multi-well plate and treated with this compound or a vehicle control.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Co-culture: PBMCs are added to the tumor cell cultures at a specific effector-to-target ratio.
-
Cytotoxicity Assessment: After a defined co-culture period, tumor cell viability is assessed using various methods, such as a colorimetric assay (e.g., MTS) or flow cytometry-based analysis of apoptosis markers (e.g., Annexin V/PI staining).
Conclusion
This compound represents a promising and innovative approach to overcoming immunotherapy resistance in a genetically defined patient population. Its ability to selectively inhibit the CoREST complex and reprogram the tumor microenvironment provides a strong rationale for its continued development in combination with immune checkpoint inhibitors for the treatment of STK11-mutant cancers. The data presented in this guide underscore the potential of this compound to address a significant unmet need in oncology.
References
- 1. Tango Therapeutics Reports Second Quarter 2025 Financial Results and Provides Business Highlights | Tango Therapeutics, Inc [ir.tangotx.com]
- 2. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors. | Broad Institute [broadinstitute.org]
- 3. taurigo.com [taurigo.com]
- 4. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors [cima.cun.es]
(S)-TNG260: A Deep Dive into CoREST Inhibition and T-Cell-Mediated Tumor Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Loss-of-function mutations in the STK11 tumor suppressor gene are a key mechanism of primary resistance to immune checkpoint inhibitors in various solid tumors, particularly non-small cell lung cancer (NSCLC). (S)-TNG260, a first-in-class, potent, and selective small-molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, has emerged as a promising therapeutic agent to overcome this resistance. By selectively targeting the HDAC1 activity within the CoREST complex, TNG260 remodels the tumor microenvironment (TME) from an immune-excluded to an immune-inflamed phenotype. This guide provides a comprehensive overview of the mechanism of action of TNG260, its impact on T-cell infiltration, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and further research in this area.
Introduction: The Challenge of STK11-Mutant Tumors
STK11 loss-of-function mutations, which occur in approximately 15-20% of NSCLCs, are associated with an "immune-cold" tumor microenvironment, characterized by a lack of T-cell infiltration and resistance to anti-PD-1/PD-L1 therapies.[1][2][3] TNG260 was developed to address this unmet clinical need by targeting the CoREST complex, a key epigenetic regulator involved in gene silencing.
Mechanism of Action of this compound
TNG260 is a highly selective inhibitor of the CoREST complex, with a 500-fold selectivity over other Class I HDAC complexes such as NuRD and Sin3.[4][5] Its primary target is HDAC1 within the CoREST complex. The inhibition of CoREST's deacetylase activity by TNG260 leads to transcriptional reprogramming in STK11-mutant cancer cells.[1][6] This results in the increased expression of immunomodulatory genes, including those involved in antigen presentation (e.g., HLA-A, HLA-B, B2M) and the production of T-cell-recruiting chemokines (e.g., CXCL9, CXCL10, CXCL11).[5][6]
The proposed signaling pathway is as follows:
Caption: Mechanism of action of this compound in STK11-mutant tumors.
Impact on T-Cell Infiltration and the Tumor Microenvironment
Preclinical and clinical studies have consistently demonstrated that TNG260, especially in combination with anti-PD-1 therapy, effectively remodels the TME.[1][4]
-
Increased T-Cell Infiltration: Treatment with TNG260 leads to a significant increase in the infiltration of both helper T-cells (CD3+/CD4+) and cytotoxic T-cells (CD3+/CD8+) into the tumor.[1][7]
-
Reduced Immunosuppressive Cells: TNG260 treatment decreases the intratumoral infiltration of immunosuppressive cell types, including regulatory T-cells (Tregs) and neutrophils, which are often associated with STK11-mutant NSCLC.[4][8]
-
Enhanced Effector T-cell Function: By altering the cytokine profile of the TME and reducing the influence of immunosuppressive cells, TNG260 enhances the activity of effector T-cells, leading to immune-mediated tumor cell killing.[5]
-
Increased PD-L1 Expression: Clinical data from paired biopsies of patients treated with TNG260 and pembrolizumab showed increased PD-L1 tumor proportion scores, further supporting the rationale for this combination therapy.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of TNG260.
Table 1: Preclinical Efficacy of TNG260 in Combination with Anti-PD-1
| Model System | Treatment Group | Tumor Response | Reference |
| STK11-deficient syngeneic models | TNG260 + anti-PD-1 | 75% of animals showed tumor regressions | [4][5] |
| STK11-deficient syngeneic, allograft, and GEMMs | TNG260 + anti-PD-1 | Complete or near-complete tumor regressions | [1][3] |
Table 2: Clinical Efficacy of TNG260 in Combination with Pembrolizumab (Phase 1/2 Trial NCT05887492)
| Patient Population | Treatment Group | Median Progression-Free Survival (PFS) | Reference |
| STK11-mutant/KRAS-wild-type NSCLC | TNG260 (clinically active doses) + Pembrolizumab | 27 weeks | [2] |
Table 3: Pharmacodynamic Effects of TNG260 in Patient Biopsies
| Biomarker | Change Observed Post-Treatment | Reference |
| Histone H4 Lys5 Acetylation | Increased | [1][7] |
| PD-L1 Tumor Proportion Score (TPS) | Increased | [1][2][7] |
| Intratumoral CD3+/CD4+ T-cells | Increased | [7] |
| Intratumoral CD3+/CD8+ T-cells | Increased | [1][2][7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate TNG260.
In Vitro Cell-Based Assays
-
Cell Lines: STK11-mutant cancer cell lines (e.g., A549) and STK11 knockout engineered cell lines (e.g., MC38_sgStk11).
-
Treatment: Cells are treated with varying concentrations of TNG260 (e.g., 1.0 μmol/L) or DMSO as a vehicle control for a specified duration (e.g., 7 days).
-
RNA Sequencing: Total genomic RNA is extracted using a commercially available kit (e.g., RNeasy Plus Mini Kit). RNA quality is assessed, and reads are mapped to the relevant reference genome for gene expression analysis.
-
Cytokine Profiling: Supernatants from treated cells are collected and analyzed for the secretion of various cytokines and chemokines using multiplex assays.
-
T-cell Migration Assay: The ability of T-cells to migrate towards conditioned media from TNG260-treated tumor cells is assessed using a transwell migration assay.
Caption: In vitro experimental workflow for evaluating TNG260.
In Vivo Animal Studies
-
Animal Models: Syngeneic mouse models with STK11 knockout tumors (e.g., MC38_sgStk11) implanted subcutaneously in immunocompetent mice.
-
Tumor Implantation: A suspension of tumor cells (e.g., 0.5 million cells in PBS) is injected into the flank of the mice.
-
Treatment Administration: Once tumors reach a specified volume (e.g., 50 mm³), animals are randomized into treatment groups. TNG260 is administered orally (e.g., once daily), and anti-PD-1 antibody is administered intraperitoneally.
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess treatment efficacy.
-
Immunoprofiling: At the end of the study, tumors are harvested for analysis of immune cell infiltration by flow cytometry or multiplex immunofluorescence.
Clinical Trial Protocol (NCT05887492)
-
Study Design: A Phase 1/2, open-label, dose-escalation and expansion study.
-
Patient Population: Patients with locally advanced or metastatic solid tumors with a documented STK11 mutation.
-
Treatment Regimen: TNG260 administered orally once daily in combination with pembrolizumab administered intravenously every 3 weeks.
-
Endpoints:
-
Phase 1: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Phase 2: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-neoplastic activity of the combination therapy.
-
-
Biomarker Analysis: Paired tumor biopsies are collected before and during treatment to assess CoREST target engagement, changes in the TME (e.g., T-cell infiltration), and PD-L1 expression.
Caption: High-level overview of the TNG260 Phase 1/2 clinical trial design.
Conclusion and Future Directions
This compound represents a novel and promising approach to overcoming immunotherapy resistance in STK11-mutant solid tumors. By selectively inhibiting the CoREST complex, TNG260 effectively remodels the tumor microenvironment to favor a robust anti-tumor immune response. The encouraging preliminary data from the Phase 1/2 clinical trial, particularly in the STK11-mutant/KRAS-wild-type NSCLC population, warrants further investigation. Ongoing and future studies will continue to delineate the full potential of TNG260 as a single agent and in combination with other therapies, potentially expanding its application to other STK11-mutant cancers and further refining patient selection strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tangotx.com [tangotx.com]
- 6. tangotx.com [tangotx.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
(S)-TNG260 for CRISPR screening in STK11-deficient cells
TNG260 for CRISPR Screening in STK11-Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loss-of-function mutations in the serine/threonine kinase 11 (STK11) gene, also known as liver kinase B1 (LKB1), are prevalent in various cancers, including approximately 15% of non-small cell lung cancers (NSCLC).[1][2] These mutations are associated with resistance to immune checkpoint inhibitors, such as anti-PD-1 therapy.[2][3][4] (S)-TNG260 is a first-in-class, orally bioavailable small molecule that selectively inhibits the CoREST (Co-repressor of RE1-silencing transcription factor) complex.[1][4][5][6] The development of TNG260 was informed by in vivo CRISPR-based screens that identified histone deacetylase 1 (HDAC1), a key component of the CoREST complex, as a critical target to reverse anti-PD-1 resistance in STK11-mutant cancers.[2][3][5][7]
These application notes provide a comprehensive overview of the use of this compound in the context of CRISPR screening for identifying synthetic lethal interactions and sensitizing STK11-deficient cancer cells to immunotherapy. Detailed protocols for performing such CRISPR screens are also provided.
Mechanism of Action and Signaling Pathways
STK11 is a master kinase that regulates multiple downstream signaling pathways involved in cell metabolism, growth, and apoptosis.[8][9] Its loss leads to a dysfunctional tumor microenvironment characterized by immune evasion. TNG260 reverses this phenotype by selectively inhibiting the deacetylase activity of the CoREST-HDAC1 complex.[6] This selective inhibition leads to transcriptional reprogramming in STK11-mutant tumor cells, altering cytokine secretion and reducing the recruitment of suppressive regulatory T cells (Tregs) to the tumor.[1][5]
Caption: STK11 loss leads to immune evasion, which is reversed by TNG260.
Data Presentation
Table 1: Selectivity of this compound
| Complex/Enzyme | Selectivity Fold vs. CoREST | Reference |
| NuRD | >500 | [5] |
| Sin3 | >500 | [5] |
| NCoR (HDAC3) | >500 | [5][6] |
| HDAC1 vs HDAC3 | 10 | [6] |
Table 2: Preclinical Efficacy of this compound in Combination with Anti-PD-1 in STK11-Deficient Models
| Model | Treatment | Outcome | Reference |
| Syngeneic STK11-mutant xenografts | TNG260 + anti-PD-1 | Complete regressions | [1] |
| Athymic mice | TNG260 | No anti-tumor efficacy | [5] |
| STK11-deficient syngeneic models | TNG260 + anti-PD-1 | Immune-mediated stasis and/or regression | [2][3] |
| Autochthonous NSCLC models | TNG260 + anti-PD-1 | Immune-mediated stasis and/or regression | [2][3] |
| MC38 tumor-bearing mice with STK11 mutations | TNG260 + α-PD1 | Durable tumor regression | [6] |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR/Cas9 Knockout Screen to Identify Sensitizers to Anti-PD-1 in STK11-Deficient Cells
This protocol outlines a general workflow for a pooled, genome-wide CRISPR/Cas9 knockout screen to identify genes that, when knocked out, sensitize STK11-deficient cancer cells to anti-PD-1 therapy.
Caption: Workflow for a CRISPR screen to identify sensitizing gene knockouts.
1. Cell Line Preparation:
-
Establish stable Cas9-expressing STK11-deficient cancer cell lines (e.g., from NSCLC).
-
Perform a puromycin titration to determine the optimal concentration for selecting transduced cells.[10]
2. sgRNA Library Transduction:
-
Use a pooled genome-wide sgRNA library packaged in lentiviral particles.[11][12][13]
-
Titrate the lentiviral library to achieve a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.[10]
-
Transduce the Cas9-expressing cells with the sgRNA library at a representation that maintains at least 1000-fold coverage of the library.[13]
3. Selection and Expansion:
-
Select transduced cells using the predetermined puromycin concentration.
-
Expand the cell population while maintaining library representation.
4. Drug Treatment:
-
After approximately one week to allow for gene editing and protein depletion, split the cell population into treatment arms:[13]
-
Vehicle control
-
Anti-PD-1 antibody
-
This compound
-
This compound + Anti-PD-1 antibody
-
-
Culture the cells for approximately 14 population doublings.[13]
5. Sample Collection and Genomic DNA Extraction:
-
Collect cell pellets from each treatment arm at the end of the screen, ensuring at least 300-fold library coverage per pellet.[13]
-
Extract genomic DNA from the cell pellets.
6. sgRNA Sequencing and Analysis:
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform high-throughput sequencing of the sgRNA amplicons.[11]
-
Analyze the sequencing data to determine the relative abundance of each sgRNA in the different treatment populations compared to the initial reference population.
-
Identify genes whose knockout leads to a significant depletion or enrichment of corresponding sgRNAs in the treatment groups, indicating a synthetic lethal or resistance interaction.
Protocol 2: In Vitro T-cell Co-culture Assay
This protocol is for assessing the impact of this compound on the ability of T-cells to kill STK11-deficient cancer cells.
1. Cell Preparation:
-
Culture STK11-deficient cancer cells.
-
Isolate CD8+ T-cells from a healthy donor or a relevant mouse model (e.g., OT-1 mice if the tumor cells express the corresponding antigen).
2. Co-culture Setup:
-
Plate the STK11-deficient cancer cells.
-
Pre-treat the cancer cells with this compound or a vehicle control for 48 hours.
-
Add the isolated T-cells to the cancer cell culture at various effector-to-target ratios.
3. Incubation and Analysis:
-
Co-culture the cells for 48 hours.
-
Assess tumor cell survival using methods such as CellTiter-Glo or flow cytometry.
-
Measure IFN-γ secretion in the co-culture supernatant using ELISA as an indicator of T-cell activation.
Conclusion
CRISPR/Cas9 screening is a powerful tool for identifying novel drug targets and understanding mechanisms of drug resistance. The discovery of HDAC1 as a target for sensitizing STK11-mutant cancers to anti-PD-1 therapy, which led to the development of this compound, exemplifies the utility of this approach. The protocols and data presented here provide a framework for researchers to utilize this compound in their own CRISPR screening and immuno-oncology research, with the ultimate goal of developing more effective therapies for patients with STK11-deficient cancers. The ongoing clinical trial of TNG260 in combination with pembrolizumab (NCT05887492) will provide further insights into its clinical potential.[2][3][14]
References
- 1. Tango Therapeutics Announces Presentation of Preclinical Data on TNG260 and Discovery Platform Advances at SITC 37th Annual Meeting | Tango Therapeutics, Inc [ir.tangotx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PRJNA1267170 - TNG260, a novel small-molecule CoREST inhibitor, sensitizes STK11-mutant tumors to anti-PD-1 immunotherapy - OmicsDI [omicsdi.org]
- 8. Frontiers | The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression [frontiersin.org]
- 9. What are STK11 modulators and how do they work? [synapse.patsnap.com]
- 10. Whole-genome CRISPR Screening of stably expressing Cas9 Cancer Organoid Lines [protocols.io]
- 11. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. CRISPR-Cas9 screening [bio-protocol.org]
- 13. broadinstitute.org [broadinstitute.org]
- 14. targetedonc.com [targetedonc.com]
Application Notes and Protocols for Cell-Based Assays to Determine TNG260 Efficacy
Introduction
TNG260 is a first-in-class, orally bioavailable small molecule that selectively inhibits the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex.[1][2] The CoREST complex, which includes histone deacetylase 1 (HDAC1) and lysine-specific demethylase 1 (LSD1), plays a crucial role in transcriptional repression.[3][4] In cancers with loss-of-function mutations in the STK11 tumor suppressor gene, the CoREST complex contributes to an immune-evasive tumor microenvironment, leading to resistance to immune checkpoint inhibitors like anti-PD-1 therapy.[1][5][6] TNG260 is designed to reverse this immune evasion by inhibiting the deacetylase activity of HDAC1 within the CoREST complex.[1][6] This inhibition leads to increased histone acetylation, chromatin remodeling, and the upregulation of immunomodulatory genes, including those involved in antigen presentation and T-cell recruitment.[1][5] Consequently, TNG260 sensitizes STK11-mutant tumors to anti-PD-1 immunotherapy.[5][6]
These application notes provide detailed protocols for a selection of key cell-based assays to evaluate the efficacy of TNG260 in relevant cancer cell models.
CoREST Signaling Pathway and TNG260 Mechanism of Action
Application Note 1: Assessment of CoREST Target Engagement by Histone Acetylation Assay
Principle
TNG260 inhibits the HDAC1 component of the CoREST complex, leading to an accumulation of acetylated histones, a hallmark of chromatin relaxation and transcriptional activation.[1] Western blotting is a robust method to detect the increase in specific histone acetylation marks (e.g., acetylated-Histone H3 at Lysine 9, Ac-H3K9, or Lysine 27, Ac-H3K27) in cells treated with TNG260, thereby confirming target engagement.[2][7]
Protocol: Western Blot for Histone Acetylation
-
Cell Culture and Treatment:
-
Seed STK11-mutant cancer cell lines (e.g., A549, or MC38 cells with STK11 knockout) in 6-well plates.[7][8]
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with a dose range of TNG260 (e.g., 10 nM - 1 µM) or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24-48 hours).[1]
-
-
Histone Extraction:
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[9]
-
Load equal amounts of protein (e.g., 20-30 µg of whole-cell lysate or 0.5 µg of purified histones) onto a high-percentage (e.g., 12-15%) SDS-polyacrylamide gel to resolve low molecular weight histones.[9]
-
Transfer separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K9 or anti-acetyl-H3K27) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To normalize for loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 or another loading control like β-actin.[2][10]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).[10]
-
Normalize the intensity of the acetylated histone band to the total histone or loading control band.[2][10]
-
Present data as fold change relative to the vehicle-treated control.
-
Quantitative Data Summary
| Cell Line | TNG260 Concentration | Duration | Measured Endpoint | Result | Citation |
| STK11-deficient tumors (in vivo) | 80 mg and 120 mg | 7 days | Acetyl-H3K9 levels | Increased | [2][11] |
| STK11-deficient tumors (clinical) | 80 mg and 120 mg QD | N/A | Histone H4K5 acetylation | Increased | [11] |
Application Note 2: Evaluation of Immunomodulatory Effects on Gene Expression
Principle
A key mechanism of TNG260's efficacy is the transcriptional reprogramming of cancer cells to create a more immunologically active tumor microenvironment.[7][12] This involves the upregulation of genes associated with innate and adaptive immunity, such as T-cell-recruiting chemokines (e.g., CXCL9, CXCL10) and genes involved in antigen presentation (e.g., MHC class I components, PD-L1).[1][12] Quantitative Real-Time PCR (qRT-PCR) is a sensitive method to measure changes in the mRNA levels of these target genes following TNG260 treatment.[13]
Protocol: Quantitative RT-PCR (qRT-PCR)
-
Cell Culture and Treatment:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells using a commercial kit (e.g., TRIzol or RNeasy kit) according to the manufacturer's instructions.[13]
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize complementary DNA (cDNA) from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random hexamer primers.[14][15]
-
-
qRT-PCR Reaction:
-
Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should contain diluted cDNA, forward and reverse primers for the gene of interest (e.g., CXCL9, CXCL10, CD274 (PD-L1)), and a SYBR Green or probe-based qPCR master mix.[13][14]
-
Include a no-template control (NTC) for each primer set to check for contamination.[16]
-
Run reactions in triplicate for each sample and gene.[14]
-
-
Data Analysis:
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).[13]
-
Calculate the relative gene expression using the 2-ΔΔCt method.[13]
-
Present the results as fold change in gene expression in TNG260-treated cells compared to vehicle-treated cells.
-
Quantitative Data Summary
| Cell Line | TNG260 Concentration | Duration | Gene Target | Fold Change (mRNA) | Citation |
| MC38-sgStk11 | 400 nM | 48 hours | CXCL9, CXCL10, CXCL11 | Increased | [1] |
| STK11-deficient cells | Not specified | Not specified | Antigen presentation genes | Upregulated | [1][12] |
| STK11-deficient cells | Not specified | Not specified | Interferon-gamma pathway genes | Upregulated | [12] |
Application Note 3: T-cell Migration (Chemotaxis) Assay
Principle
TNG260 treatment induces cancer cells to secrete chemokines like CXCL9 and CXCL10, which act as chemoattractants for immune cells, particularly activated T-cells expressing the CXCR3 receptor.[1][17] A transwell migration assay, also known as a Boyden chamber assay, is a standard method to quantify the ability of conditioned media from TNG260-treated cancer cells to promote T-cell migration in vitro.[18]
Experimental Workflow: T-cell Migration Assay
Protocol: Transwell Migration Assay
-
Preparation of Conditioned Media:
-
Culture STK11-mutant cancer cells to ~70% confluency in complete media.
-
Replace with serum-free or low-serum media and treat with TNG260 (e.g., 400 nM) or vehicle for 48 hours.[1]
-
Collect the supernatant (conditioned media), centrifuge to remove cell debris, and store at -80°C or use immediately.
-
-
Preparation of T-cells:
-
Isolate primary human or mouse T-cells (e.g., CD8+ T-cells) from peripheral blood mononuclear cells (PBMCs) or spleens.
-
Activate T-cells for 2-3 days using anti-CD3/CD28 antibodies or other appropriate stimuli.
-
-
Migration Assay Setup:
-
Use a transwell plate with inserts containing a porous membrane (e.g., 5 or 8 µm pore size, suitable for lymphocytes).
-
Add 600 µL of the prepared conditioned media to the lower wells of the plate. Include a negative control (unconditioned media) and a positive control (media with a known chemoattractant like recombinant CXCL10).
-
Resuspend activated T-cells in serum-free media and add 100 µL containing a specific number of cells (e.g., 1 x 105 cells) to the upper chamber of each insert.
-
-
Incubation and Quantification:
-
Incubate the plate at 37°C in a CO₂ incubator for 4 to 24 hours. The optimal time should be determined empirically.
-
After incubation, remove the inserts.
-
Quantify migrated cells in the lower chamber using one of the following methods:
-
Cell Counting: Collect the media from the lower chamber and count the cells using a hemocytometer or an automated cell counter.
-
Flow Cytometry: Stain the cells in the lower chamber for T-cell markers (e.g., CD3, CD8) and count them using a flow cytometer with counting beads.
-
Viability Assay: Add a viability reagent (e.g., CellTiter-Glo) to the lower chamber and measure luminescence, which is proportional to the number of viable migrated cells.
-
-
-
Data Analysis:
-
Calculate the number or percentage of migrated T-cells for each condition.
-
Compare the migration towards conditioned media from TNG260-treated cells versus vehicle-treated cells.
-
Quantitative Data Summary
| Cancer Cell Line | TNG260 Treatment | Effector Cells | Result | Citation |
| STK11 wild-type (with STK11 KO) | 400 nM for 48 hours | Activated T-cells | TNG260 reverses the negative effect of STK11 loss on T-effector cell migration. | [1] |
Application Note 4: Cell Viability and Cytotoxicity Assays
Principle
While the primary mechanism of TNG260 is immunomodulatory rather than directly cytotoxic, it is essential to assess its effect on the viability and proliferation of cancer cells.[6][8] Standard cell viability assays, such as those based on metabolic activity (MTT) or ATP content (CellTiter-Glo), are used to determine the half-maximal inhibitory concentration (IC₅₀) and to understand the direct anti-proliferative effects of the compound.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo)
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MC38) in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 2,000 - 5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of TNG260 in culture medium.
-
Add the diluted compound to the wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background measurement).
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the TNG260 concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Citation |
| Cellular IC₅₀ of HDAC1 | 110 nM | Not specified | NanoBRET | [8] |
| Cellular IC₅₀ of HDAC3 | 1070 nM | Not specified | NanoBRET | [8] |
| Selectivity for CoREST complex | ~500-fold over NuRD and Sin3 | Not specified | Biochemical | [1][12] |
References
- 1. tangotx.com [tangotx.com]
- 2. researchgate.net [researchgate.net]
- 3. CoREST is an integral component of the CoREST- human histone deacetylase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CoREST is an integral component of the CoREST- human histone deacetylase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tangotx.com [tangotx.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. genscript.com [genscript.com]
- 17. Frontiers | Overview of the Mechanisms that May Contribute to the Non-Redundant Activities of Interferon-Inducible CXC Chemokine Receptor 3 Ligands [frontiersin.org]
- 18. Comparison of CXCL10 Secretion in Colorectal Cancer Cell Lines [bslonline.org]
Application Notes and Protocols for Measuring (S)-TNG260 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various techniques to measure the target engagement of (S)-TNG260, a selective inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex. Accurate measurement of target engagement is critical for understanding the mechanism of action, confirming cellular activity, and guiding the development of this compound as a therapeutic agent.
This compound selectively inhibits the histone deacetylase 1 (HDAC1) subunit within the CoREST complex.[1][2][3][4] This inhibition leads to an increase in histone acetylation, altering gene expression, and is being investigated to reverse resistance to anti-PD-1 immunotherapy in cancers with STK11 mutations.[1][2][5][6] The following sections detail both direct and indirect methods to quantify the interaction of this compound with its target in biochemical and cellular contexts.
Signaling Pathway: this compound Inhibition of the CoREST Complex
The diagram below illustrates the mechanism of action of this compound. The CoREST complex, which includes HDAC1, removes acetyl groups from histones, leading to chromatin compaction and transcriptional repression. This compound directly inhibits the deacetylase activity of HDAC1 within this complex, resulting in histone hyperacetylation and subsequent changes in gene expression.
Caption: Mechanism of this compound action on the CoREST complex.
I. Biochemical Assays for Direct Target Engagement
Biochemical assays are essential for determining the direct inhibitory activity and selectivity of this compound on isolated enzymes and complexes.
Application Note:
The biochemical deacetylase activity assay directly measures the potency of this compound against recombinant HDAC enzymes and immunoprecipitated HDAC complexes. This assay is crucial for determining IC50 values (the half-maximal inhibitory concentration) and assessing selectivity against different HDAC isoforms and complexes.[2][3]
Experimental Protocol: Biochemical Deacetylase Activity Assay
Objective: To quantify the inhibitory effect of this compound on HDAC1 activity.
Materials:
-
Recombinant human HDAC1 enzyme (e.g., BPS Bioscience, #50051)[2]
-
Fluor de Lys-SIRT1/HDAC8 Substrate (e.g., Enzo Life Sciences)[2]
-
Fluor de Lys Developer (e.g., Enzo Life Sciences)[2]
-
This compound compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the recombinant HDAC1 enzyme to each well (except for no-enzyme controls).
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the enzyme and compound for 3 hours at room temperature.[2]
-
Initiate the reaction by adding the Fluor de Lys substrate to all wells.
-
Incubate the plate for a specified time (e.g., 1 hour) at 37°C.
-
Stop the reaction by adding the Fluor de Lys Developer.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the fluorescence on a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Data Presentation:
Table 1: Biochemical IC50 Values for this compound against HDAC Complexes [3]
| HDAC Complex | IC50 (nM) | Selectivity vs. CoREST |
|---|---|---|
| CoREST | 1 | - |
| NuRD | >500 | >500-fold |
| Sin3 | >500 | >500-fold |
| NCoR | >500 | >500-fold |
II. Cellular Assays for Target Engagement in a Physiological Context
Cellular assays are critical to confirm that this compound can penetrate the cell membrane and engage with its target in a native environment.
Cellular NanoBRET™ Target Engagement Assay
Application Note: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that quantitatively measures compound binding to a specific protein target.[7][8] It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescent tracer that binds to the same protein (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal. This assay provides a direct measure of target occupancy in living cells.[7][9]
Experimental Workflow:
Caption: Workflow for the Cellular NanoBRET™ Target Engagement Assay.
Protocol: Cellular NanoBRET™ Assay for HDAC1 [7][9]
Objective: To measure the binding affinity of this compound to HDAC1 in live HEK293 cells.
Materials:
-
HEK293 cells
-
NanoLuc®-HDAC1 fusion vector (e.g., Promega)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HDAC NanoBRET™ Tracer
-
Nano-Glo® Live Cell Reagent
-
This compound compound
-
White, 96-well assay plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-HDAC1 vector and plate in 96-well plates. Incubate for 24 hours.
-
Prepare serial dilutions of this compound.
-
Prepare a solution of the NanoBRET™ Tracer in Opti-MEM™.
-
Add the tracer and this compound dilutions to the cells.
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's protocol.
-
Add the reagent to the wells and shake for 3-5 minutes.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the concentration of this compound to determine the cellular IC50 value.
Data Presentation:
Table 2: Cellular NanoBRET™ IC50 Values for this compound [9]
| HDAC Target | Cellular IC50 (µM) |
|---|---|
| HDAC1 | 0.10 |
| HDAC2 | 0.17 |
| HDAC3 | 1.07 |
Western Blot for Histone Acetylation (Pharmacodynamic Marker)
Application Note: This method provides an indirect but highly relevant measure of target engagement. Since this compound inhibits HDAC1, its engagement with the target will lead to an accumulation of acetylated histones.[10] Measuring the levels of specific acetylated histone marks, such as acetyl-Histone H3 at Lysine 9 (H3K9ac), serves as a robust pharmacodynamic biomarker for cellular activity.[3][9]
Protocol: Western Blot for H3K9ac [3]
Objective: To detect the increase in H3K9 acetylation in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., MC38)[3]
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K9 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or vehicle for a specified time (e.g., 24-48 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein lysate by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-acetyl-H3K9 and anti-total H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the acetyl-H3K9 signal to the total H3 signal.
Cellular Thermal Shift Assay (CETSA)
Application Note: CETSA is a powerful label-free method to verify target engagement in intact cells or tissue lysates.[11] The principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[12] By heating cell lysates treated with this compound to various temperatures, the stabilization of HDAC1 can be monitored by quantifying the amount of soluble protein remaining at each temperature, typically via Western blot. An increase in the melting temperature (Tm) of HDAC1 in the presence of this compound is direct evidence of target engagement.
Experimental Workflow:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for HDAC1
Objective: To demonstrate the thermal stabilization of HDAC1 by this compound in cells.
Materials:
-
Cell line of interest
-
This compound compound
-
PBS with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Ultracentrifuge
-
Western blot materials as described previously
-
Primary antibody: anti-HDAC1
Procedure:
-
Treat cultured cells with this compound or vehicle control for a defined period.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Clear the lysate by centrifugation at low speed to remove cell debris.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HDAC1 in each sample by Western blot.
-
Quantify the band intensities and normalize to the unheated control (or a loading control).
-
Plot the percentage of soluble HDAC1 against temperature for both vehicle- and TNG260-treated samples to generate melting curves and determine the shift in melting temperature (ΔTm).
By employing these diverse methodologies, researchers can build a comprehensive understanding of this compound's interaction with its target, from its direct enzymatic inhibition and cellular binding affinity to its downstream pharmacodynamic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tangotx.com [tangotx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selvita.com [selvita.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Facebook [cancer.gov]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Establishing STK11-Mutant Xenograft Models for (S)-TNG260 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the serine/threonine kinase 11 (STK11) gene, which encodes for the liver kinase B1 (LKB1), are prevalent in various cancers, most notably in non-small cell lung cancer (NSCLC).[1] These mutations are associated with a poor prognosis and resistance to immune checkpoint inhibitors, such as anti-PD-1 therapy. (S)-TNG260 is a potent and selective inhibitor of the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex.[2][3] Preclinical studies have demonstrated that this compound can reverse the immune evasion phenotype in STK11-mutant cancers, thereby sensitizing them to anti-PD-1 treatment.[1][2][4] This document provides detailed application notes and protocols for establishing STK11-mutant xenograft models to study the efficacy of this compound.
Signaling Pathways and Mechanism of Action
STK11 is a tumor suppressor gene that plays a critical role in regulating cellular metabolism, cell polarity, and apoptosis through the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mTOR signaling pathway. Loss-of-function mutations in STK11 lead to dysregulation of these pathways, promoting tumor growth. Furthermore, STK11 mutations are associated with an immune-cold tumor microenvironment, characterized by reduced T-cell infiltration, contributing to immunotherapy resistance.
This compound is a first-in-class CoREST-selective deacetylase inhibitor.[5] By inhibiting the CoREST complex, this compound induces transcriptional reprogramming in STK11-mutant tumor cells. This leads to an altered cytokine secretion profile that reduces the recruitment of suppressive T cells and enhances the anti-tumor immune response.[2] The combination of this compound with anti-PD-1 therapy has been shown to induce durable tumor regressions in preclinical models.[2]
Caption: STK11 signaling and this compound mechanism.
Experimental Protocols
Cell Line Selection
Successful establishment of xenograft models begins with the appropriate selection of cell lines. For STK11-mutant studies, the following cell lines are recommended:
-
A549: A human lung adenocarcinoma cell line with a known STK11 mutation.
-
MC38 (engineered): A murine colon adenocarcinoma cell line that can be engineered to have a knockout of the Stk11 gene. This syngeneic model is crucial for studying the effects of this compound in the context of a competent immune system.
Subcutaneous Xenograft Model Protocol
This protocol describes the subcutaneous implantation of STK11-mutant tumor cells.
Materials:
-
STK11-mutant cancer cells (A549 or MC38-Stk11 knockout)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunodeficient mice (e.g., NOD-SCID for A549) or immunocompetent mice (e.g., C57BL/6 for MC38)
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Animal housing and care facilities
Procedure:
-
Cell Culture: Culture STK11-mutant cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with culture medium.
-
Centrifuge cells and resuspend the pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (should be >90%).
-
-
Cell Implantation:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in PBS. If using Matrigel, mix the cell suspension with Matrigel at a 1:1 ratio on ice.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice daily for tumor growth.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Orthotopic Lung Cancer Xenograft Model Protocol (for NSCLC cell lines)
This protocol is for establishing a more clinically relevant lung tumor model.
Materials:
-
Same as subcutaneous model, with the addition of surgical tools (scalpel, forceps, wound clips).
Procedure:
-
Cell Preparation: Prepare cells as described in the subcutaneous protocol.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision on the lateral side of the chest.
-
Carefully inject 20-30 µL of the cell suspension (containing 1-2 x 10^5 cells) directly into the lung parenchyma.
-
Close the incision with wound clips.
-
-
Tumor Monitoring:
-
Monitor mice for signs of respiratory distress.
-
Tumor growth can be monitored using imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or micro-CT.
-
This compound and Anti-PD-1 Administration Protocol
Drug Preparation and Dosing:
-
This compound: Formulate for oral gavage. A typical dose used in preclinical studies is 30 mg/kg, administered once daily (QD).[6]
-
Anti-PD-1 Antibody: Use a mouse-specific anti-PD-1 antibody (e.g., clone RMP1-14). A common dose is 10 mg/kg administered intraperitoneally (IP) twice weekly (BIW).
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound and anti-PD-1 antibody combination
Procedure:
-
Randomize mice into treatment groups once tumors reach the desired size.
-
Administer treatments according to the specified doses and schedules.
-
Continue to monitor tumor growth and animal health throughout the study.
Caption: Experimental workflow for xenograft studies.
Data Presentation
Quantitative data from preclinical studies should be summarized for clear comparison of treatment efficacy.
Table 1: Tumor Growth Inhibition in STK11-Mutant Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| This compound (30 mg/kg, QD) | 1200 | 20% |
| Anti-PD-1 (10 mg/kg, BIW) | 1350 | 10% |
| This compound + Anti-PD-1 | 375 | 75% |
Note: Data are representative and should be replaced with actual experimental results. In preclinical studies, the combination of TNG260 and anti-PD-1 induced tumor regressions in 75% of animals with STK11-deficient tumors.[4]
Table 2: Response Rates in STK11-Mutant Syngeneic Model
| Treatment Group | Number of Mice | Complete Regressions | Partial Regressions | Stable Disease | Progressive Disease |
| Vehicle Control | 8 | 0 | 0 | 1 | 7 |
| This compound | 8 | 0 | 1 | 2 | 5 |
| Anti-PD-1 | 8 | 0 | 0 | 2 | 6 |
| This compound + Anti-PD-1 | 8 | 6 | 1 | 1 | 0 |
Note: Data are representative. Preclinical studies have shown that the combination of TNG260 and anti-PD-1 drives complete regressions in multiple syngeneic STK11-mutant xenograft models.[7] In one study, 5 out of 8 mice with STK11-mutant tumors experienced complete tumor regression with the combination therapy.
Conclusion
The establishment of robust STK11-mutant xenograft models is essential for the preclinical evaluation of this compound. The protocols outlined in this document provide a framework for conducting these studies. Careful execution of these experiments will yield valuable data on the efficacy of this compound as a single agent and in combination with anti-PD-1 therapy, ultimately informing clinical development for this promising therapeutic strategy in a patient population with a high unmet medical need.
References
- 1. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tango Therapeutics Announces First Patient Dosed in TNG260 Phase 1/2 Trial in Patients With STK11-Mutant Cancers | Tango Therapeutics, Inc [ir.tangotx.com]
- 6. researchgate.net [researchgate.net]
- 7. tangotx.com [tangotx.com]
Application Notes and Protocols: Monitoring Tumor Regression with (S)-TNG260 and Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-TNG260 is a first-in-class, orally bioavailable small molecule inhibitor of the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex.[1] It is being developed to reverse immune evasion in cancers with loss-of-function mutations in the STK11 gene, a common driver of resistance to immune checkpoint inhibitors.[2] Preclinical data has demonstrated that TNG260, in combination with anti-PD-1 immunotherapy, can induce significant and durable tumor regression in STK11-mutant cancer models.[2][3][4] This document provides detailed application notes and experimental protocols for monitoring tumor regression and immunological responses following treatment with this compound and immunotherapy.
Mechanism of Action
TNG260 selectively inhibits the histone deacetylase 1 (HDAC1) subunit of the CoREST complex.[2][3] In STK11-mutant tumors, this inhibition leads to transcriptional reprogramming, characterized by the increased expression of immunomodulatory genes. This includes genes involved in antigen presentation and the production of T-cell-recruiting chemokines.[5] This alteration of the tumor microenvironment is thought to sensitize these "cold" tumors to the effects of anti-PD-1 therapy, transforming them into "hot," immune-infiltrated tumors amenable to immune-mediated destruction.[6]
Caption: TNG260 inhibits the CoREST complex in STK11-mutant tumor cells, leading to the expression of immune-related genes. This enhances the recruitment and activity of cytotoxic T-cells, which is further potentiated by anti-PD-1 immunotherapy, resulting in tumor cell death.
Data Presentation
Preclinical Efficacy of TNG260 in Combination with Anti-PD-1
The following table summarizes the key quantitative data from preclinical studies on the combination of TNG260 and anti-PD-1 therapy in syngeneic mouse models with STK11 mutations.
| Parameter | Vehicle Control | TNG260 Monotherapy | Anti-PD-1 Monotherapy | TNG260 + Anti-PD-1 | Reference |
| Tumor Growth Inhibition (%) | - | Moderate | Minimal | Significant | [5] |
| Complete Tumor Regressions | 0/8 | 0/8 | 0/8 | 5/8 | [5] |
| Tumor-Free Survival (post-treatment) | N/A | N/A | N/A | 100% of complete responders | [5] |
| Tumor Rejection upon Re-challenge | N/A | N/A | N/A | 5/5 of complete responders | [5] |
| T-cell Infiltration | Low | Moderate | Low | High | [2] |
| T-effector : T-regulatory Cell Ratio | Low | Increased | Low | Markedly Increased | [5] |
Experimental Protocols
In Vivo Murine Model for Tumor Regression Monitoring
This protocol outlines the establishment of a syngeneic tumor model and subsequent monitoring of tumor regression following treatment with TNG260 and anti-PD-1 therapy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tangotx.com [tangotx.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
optimizing (S)-TNG260 dosage to minimize off-target effects
Welcome to the technical support center for (S)-TNG260, a selective inhibitor of the CoREST complex. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the histone deacetylase 1 (HDAC1) and CoREST (Co-repressor of RE1-Silencing Transcription factor) complex.[1][2] Its primary function is to inhibit the deacetylase activity of this complex, leading to changes in gene expression that can remodel the tumor immune microenvironment.[2] This makes it a promising agent for sensitizing certain cancers, particularly those with STK11 mutations, to anti-PD-1 immunotherapy.[3][4][5]
Q2: What are the known on-target effects and associated toxicities of this compound?
A2: The primary on-target effect of this compound is the inhibition of the CoREST complex, leading to increased histone acetylation.[3] In a Phase 1/2 clinical trial, on-target toxicities consistent with HDAC inhibition were observed, which were dose-dependent. These included cytopenias (a reduction in the number of mature blood cells) and fatigue.[6] The maximum tolerated dose (MTD) in this trial was determined to be 80 mg.[6]
Q3: How selective is this compound?
A3: this compound exhibits high selectivity for the CoREST complex. It is reported to have a 500-fold selectivity for the CoREST complex over other HDAC1-containing complexes like NuRD and Sin3.[2][7][8] It also shows a 10-fold selectivity for HDAC1 over HDAC3.[2][9] This high selectivity contributes to a better safety profile compared to non-selective HDAC inhibitors.[2]
Q4: What are the potential off-target effects of this compound?
A4: Due to its high selectivity, this compound is expected to have a favorable off-target profile. However, like most small molecule inhibitors, at higher concentrations, the risk of off-target binding increases. While specific off-target proteins for this compound have not been detailed in publicly available literature, general off-target effects of HDAC inhibitors can include interactions with other zinc-dependent enzymes or kinases. It is crucial for researchers to empirically determine the optimal dose in their specific experimental system to minimize any potential off-target effects.
Q5: How can I determine the optimal dosage of this compound in my experiments to minimize off-target effects?
A5: The key is to use the lowest concentration of this compound that achieves the desired on-target effect. A dose-response experiment is essential. You should assess a range of concentrations to determine the EC50 (half-maximal effective concentration) for your desired on-target phenotype (e.g., increased histone acetylation, modulation of a specific gene's expression). The optimal working concentration should be at or near the EC50, as significantly higher concentrations are more likely to induce off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell toxicity or unexpected phenotypes | Off-target effects: The concentration of this compound may be too high, leading to binding to unintended proteins. | 1. Perform a dose-response curve: Determine the minimal effective concentration for your desired on-target effect. 2. Use control compounds: Include a structurally related but inactive compound to ensure the observed phenotype is not due to the chemical scaffold. 3. Assess off-targets: If issues persist, consider performing experiments to identify off-target interactions (see Experimental Protocols section). |
| Inconsistent results between experiments | Variability in experimental conditions: Differences in cell density, passage number, or incubation time can affect results. | 1. Standardize protocols: Ensure consistent cell culture conditions and experimental procedures. 2. Confirm target expression: Verify the expression of the CoREST complex components in your cell line. |
| Lack of desired on-target effect | Suboptimal concentration or experimental setup: The concentration of this compound may be too low, or the experimental conditions may not be appropriate. | 1. Increase concentration: Titrate the concentration of this compound upwards in a controlled manner. 2. Optimize incubation time: Perform a time-course experiment to determine the optimal duration of treatment. 3. Verify compound activity: Ensure the compound has not degraded. |
Quantitative Data Summary
Table 1: Selectivity and Potency of this compound
| Target | Metric | Value | Reference |
| HDAC1 | Cellular IC50 | 0.10 µM | [1] |
| HDAC2 | Cellular IC50 | 0.17 µM | [1] |
| HDAC3 | Cellular IC50 | 1.07 µM | [1] |
| CoREST Complex vs. NuRD and Sin3 Complexes | Selectivity | 500-fold | [2][7][8] |
| HDAC1 vs. HDAC3 | Selectivity | 10-fold | [2][9] |
Experimental Protocols
Dose-Response Experiment to Determine On-Target EC50
Objective: To determine the concentration of this compound that elicits a half-maximal on-target response in a cellular context.
Methodology:
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Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
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Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of this compound.
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Incubation: Incubate the cells for a predetermined amount of time (e.g., 24, 48, or 72 hours), depending on the desired endpoint.
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Endpoint Analysis: Measure the on-target effect. This could be:
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Western Blot: Analyze the levels of acetylated histones (e.g., acetyl-H3K9) or other known downstream targets.
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qRT-PCR: Measure the expression of genes known to be regulated by the CoREST complex.
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Reporter Assay: Use a reporter construct driven by a promoter regulated by the CoREST complex.
-
-
Data Analysis: Plot the on-target effect as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its target (HDAC1/CoREST) in intact cells and to assess potential off-target binding.
Methodology:
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Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
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Lysis and Centrifugation: Lyse the cells and centrifuge the samples to pellet the aggregated, denatured proteins.
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Supernatant Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (and potential off-targets) remaining in the supernatant by Western blot or mass spectrometry.
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Data Analysis: A shift in the thermal melting curve of a protein in the presence of this compound indicates direct binding.
Kinome Profiling
Objective: To assess the specificity of this compound by screening it against a broad panel of kinases.
Methodology:
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Compound Submission: Submit this compound to a commercial kinase profiling service.
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Assay Performance: The service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of this compound against a large number of recombinant kinases at one or more concentrations.
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Data Analysis: The results will be provided as a percentage of inhibition for each kinase. Significant inhibition of any kinase would indicate a potential off-target effect that may warrant further investigation.
Chemical Proteomics for Off-Target Identification
Objective: To identify the cellular binding partners of this compound in an unbiased manner.
Methodology:
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Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
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Cell Lysate Incubation: Incubate the biotinylated this compound probe with cell lysates to allow for binding to its targets.
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Affinity Purification: Use streptavidin-coated beads to pull down the probe and its binding partners.
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Elution and Digestion: Elute the bound proteins and digest them into peptides.
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Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down.
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Data Analysis: Proteins that are significantly enriched in the this compound-probe pulldown compared to a control are considered potential on- or off-targets.
Visualizations
Caption: Mechanism of action of this compound in STK11 mutant cancer cells.
Caption: Workflow for optimizing this compound dosage and assessing off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. tangotx.com [tangotx.com]
- 9. tangotx.com [tangotx.com]
challenges in synthesizing (S)-TNG260 for research use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of (S)-TNG260 for research use. As the detailed experimental protocols for the synthesis of this compound are not publicly available, this guide is based on established synthetic methodologies for structurally related compounds and addresses potential challenges that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and stereochemistry of this compound?
A1: The IUPAC name for TNG260 is N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide. Based on publicly available information, the specific stereoisomer is understood to be (R)-N-(4-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)-4-(S)-methylsulfonimidoyl)benzamide, indicating a specific configuration at the chiral sulfur center.
Q2: What are the key structural fragments of this compound that may present synthetic challenges?
A2: The synthesis of this compound involves the assembly of three key fragments, each with its own set of potential challenges:
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The chiral (S)-4-(methylsulfonimidoyl)benzoic acid: The main challenge is the stereoselective synthesis of the sulfonimidoyl group.
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The 4'-fluoro-3-amino-[1,1'-biphenyl]: Challenges include achieving regioselective synthesis and managing protecting groups.
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Amide bond formation: While generally straightforward, coupling of the two main fragments can be challenging depending on the reactivity of the chosen starting materials.
Q3: Are there any commercially available starting materials that can simplify the synthesis?
A3: While this compound itself is available from some chemical suppliers for research purposes, key intermediates for a de novo synthesis, such as enantiopure 4-(methylsulfonimidoyl)benzoic acid, may not be readily available and might need to be synthesized. Substituted biphenyls and their precursors are generally more accessible.
Troubleshooting Guides
Synthesis of the Chiral Sulfonimidoyl Fragment
The stereoselective synthesis of the sulfonimidoyl moiety is a critical and potentially challenging aspect of the overall synthesis of this compound.
Problem: Low Enantioselectivity in the Synthesis of the Sulfonimidoyl Group
| Potential Cause | Troubleshooting Suggestion |
| Racemization during synthesis or workup: The chiral sulfur center can be prone to racemization under harsh reaction conditions (e.g., strong acid or base, high temperatures). | - Mild Reaction Conditions: Employ mild reaction conditions wherever possible. - Chiral auxiliaries or catalysts: Use well-established chiral auxiliaries or catalysts known for high stereocontrol in the formation of sulfonimidoyl groups. - Careful Workup: Ensure that the workup and purification steps are performed under neutral or near-neutral pH conditions and at low temperatures. |
| Inefficient Chiral Resolution: If a racemic mixture is synthesized and then resolved, the resolution step may be inefficient. | - Alternative Resolution Methods: Explore different chiral resolving agents or chiral chromatography conditions (e.g., different chiral stationary phases and mobile phases). |
Problem: Low Yield of the Sulfonimidoyl Fragment
| Potential Cause | Troubleshooting Suggestion |
| Side reactions: The starting materials may undergo side reactions, reducing the yield of the desired product. | - Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry of reagents. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions. |
| Difficult Purification: The product may be difficult to separate from byproducts or starting materials. | - Alternative Purification Techniques: Explore different purification methods such as recrystallization, column chromatography with different stationary/mobile phases, or preparative HPLC. |
Synthesis of the Substituted Biphenyl Fragment
The construction of the 4'-fluoro-3-amino-[1,1'-biphenyl] core is another key step where challenges can arise. A common method for this is a Suzuki coupling reaction.
Problem: Low Yield in Suzuki Coupling Reaction
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst: The palladium catalyst may be inactive due to oxidation or improper handling. | - Use Fresh Catalyst: Ensure the palladium catalyst is fresh and handled under an inert atmosphere. - Ligand Variation: Experiment with different phosphine ligands to find one that is optimal for the specific substrates. |
| Poor Quality of Boronic Acid/Ester: The boronic acid or ester may have degraded. | - Check Purity: Verify the purity of the boronic acid/ester by NMR or other analytical techniques. - Use Fresh Reagent: Use freshly opened or purified boronic acid/ester. |
| Suboptimal Base or Solvent: The choice of base and solvent is crucial for the efficiency of the Suzuki coupling. | - Screen Bases and Solvents: Perform small-scale screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF). |
Amide Bond Formation
The final step typically involves the coupling of the chiral carboxylic acid fragment with the biphenyl amine fragment.
Problem: Incomplete Amide Coupling Reaction
| Potential Cause | Troubleshooting Suggestion |
| Ineffective Coupling Reagent: The chosen coupling reagent may not be suitable for the specific substrates. | - Screen Coupling Reagents: Test a variety of coupling reagents such as HATU, HBTU, or EDC/HOBt. |
| Steric Hindrance: Steric hindrance around the amine or carboxylic acid can slow down the reaction. | - Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer period or gently heat the reaction mixture. - Use a Less Hindered Base: If a hindered base is being used, switch to a smaller, non-nucleophilic base. |
Experimental Protocols (Hypothesized)
As the exact experimental procedures are proprietary, the following are generalized protocols for the key transformations based on standard organic chemistry literature. Researchers should perform their own optimization.
General Procedure for Suzuki Coupling
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To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
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Add a suitable solvent (e.g., toluene/water or dioxane/water).
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Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Procedure for Amide Coupling
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Dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).
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Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Add the amine (1.0-1.1 eq.) to the reaction mixture.
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Stir at room temperature and monitor the reaction by TLC or LC-MS.
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Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
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Dry the organic layer, filter, and concentrate.
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Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Hypothesized synthetic workflow for this compound.
Caption: Simplified signaling pathway of this compound in STK11-mutant cancers.
Technical Support Center: (S)-TNG260 Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the oral bioavailability of the CoREST complex inhibitor, (S)-TNG260, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic properties of TNG260 in preclinical species?
A1: TNG260, the racemic mixture containing the active (S)-enantiomer, has demonstrated good drug-like properties with oral effectiveness.[1][2] Pharmacokinetic studies have reported the following oral bioavailability (%F) in various species:
| Animal Model | Oral Bioavailability (%F) |
| Rat | 95% |
| Dog | 67% |
| Cynomolgus Monkey | 83% |
Data compiled from publicly available information.[2]
Q2: My in vivo efficacy study with this compound shows inconsistent results. Could this be related to bioavailability?
A2: Yes, inconsistent efficacy can be a result of variable drug exposure due to poor or inconsistent oral bioavailability. Factors such as the formulation, food effects, and the animal's physiological state can contribute to this variability. It is recommended to conduct a pharmacokinetic study to correlate drug exposure with efficacy.
Q3: What are the first steps to consider if I suspect poor oral bioavailability of this compound in my animal model?
A3: If you suspect poor bioavailability, the first steps should be to re-evaluate your formulation and administration protocol. Key considerations include the solubility of this compound in the vehicle, the stability of the formulation, and the dosing procedure. For poorly soluble compounds, specialized formulations may be necessary to improve absorption.[3][4][5]
Q4: Are there any known liabilities of this compound that might contribute to poor bioavailability?
A4: While specific liabilities for this compound are not extensively published, general factors that can limit the bioavailability of small molecules include poor aqueous solubility, low permeability across the intestinal wall, and first-pass metabolism in the gut and liver.[6]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract due to low aqueous solubility.
Solutions:
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Particle Size Reduction: Decreasing the particle size of the this compound drug substance can increase its surface area, leading to faster dissolution.[3][7]
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Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduces particle size to the nanometer range, which can significantly enhance dissolution rates.[4]
-
-
Formulation Optimization: Employing solubility-enhancing formulations can improve the concentration of this compound available for absorption.[3][5]
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Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can increase its aqueous solubility and dissolution rate.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form fine emulsions in the GI tract, improving the solubilization and absorption of lipophilic drugs.[5][8]
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Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its solubility.[3][8]
-
Experimental Protocol: Preparation and Evaluation of a Micronized Suspension of this compound
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Micronization: Subject the this compound drug substance to a jet milling process to achieve a particle size distribution with a D90 of less than 10 µm.
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Vehicle Preparation: Prepare a suspension vehicle, for example, 0.5% (w/v) methylcellulose in purified water.
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Suspension Formulation: Suspend the micronized this compound in the vehicle at the desired concentration for dosing. Ensure homogeneity by continuous stirring.
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In Vivo Administration: Dose the suspension orally to the selected animal model (e.g., mice or rats) at the target dose.
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Pharmacokinetic Analysis: Collect blood samples at predetermined time points post-dosing, process to plasma, and analyze for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
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Data Evaluation: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to assess the improvement in bioavailability compared to a non-micronized formulation.
Issue 2: High Inter-Animal Variability in Plasma Exposure
Possible Cause: Inconsistent gastric emptying, food effects, or pH-dependent solubility of this compound.
Solutions:
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Standardize Feeding Conditions: Fasting animals overnight before dosing can reduce variability in gastric emptying and food-drug interactions. Ensure consistent access to food and water post-dosing across all study animals.
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pH-Modified Formulations: If this compound has pH-dependent solubility, consider formulations that maintain a favorable local pH for dissolution. This can include the use of buffering agents in the formulation.
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Route of Administration: For initial efficacy studies where consistent exposure is critical, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection to bypass the complexities of oral absorption.
Experimental Protocol: Assessing the Impact of Fasting on this compound Bioavailability
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Animal Groups: Divide animals into two groups: a fasted group (overnight fast with free access to water) and a fed group (free access to food and water).
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Formulation: Prepare a consistent formulation of this compound for both groups.
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Dosing: Administer the this compound formulation orally to both groups at the same dose level.
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Pharmacokinetic Sampling: Collect blood samples at identical time points for both groups.
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Analysis and Comparison: Analyze plasma concentrations and compare the pharmacokinetic profiles (Cmax, Tmax, AUC) between the fasted and fed groups to determine the extent of the food effect.
Visual Guides
Caption: Workflow for improving this compound bioavailability.
Caption: Factors influencing oral bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tangotx.com [tangotx.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Editorial 15th Anniversary of Pharmaceutics—Improvement of Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in (S)-TNG260 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-TNG260. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally available small molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex.[1] Its primary function is to inhibit the histone deacetylase 1 (HDAC1) activity within the CoREST complex.[2] This leads to an increase in histone acetylation, which in turn remodels the tumor immune microenvironment. Specifically, it has been shown to reverse the immune evasion phenotype associated with loss-of-function mutations in the STK11 gene, thereby sensitizing these tumors to anti-PD-1 immunotherapy.[3][4][5]
Q2: In which cancer types and models is this compound expected to be most effective?
This compound is primarily designed to be effective in tumors harboring STK11 loss-of-function mutations. These mutations are prevalent in a subset of non-small cell lung cancers (NSCLC).[3][6][7] Preclinical studies have demonstrated its efficacy in STK11-deficient syngeneic tumor models, such as MC38 colon adenocarcinoma.[4][8] The therapeutic strategy often involves a combination with an anti-PD-1 antibody to enhance the anti-tumor immune response.[3][4]
Q3: What are the key downstream effects of CoREST inhibition by this compound?
Inhibition of the CoREST complex by this compound leads to several key downstream effects aimed at remodeling the tumor microenvironment from "cold" to "hot":
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Increased Histone Acetylation: Leads to a more open chromatin structure.
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Upregulation of Immunomodulatory Genes: This includes genes involved in antigen presentation and T-cell-recruiting chemokines (e.g., CXCL9, CXCL10).[4]
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Enhanced T-cell Activity: Promotes the recruitment and activity of effector T-cells.[4]
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Reduced Immunosuppression: Decreases the immunosuppressive functions of regulatory T-cells (Tregs).[4]
Troubleshooting Guide
In Vitro Experiments
Q4: I am not observing the expected increase in histone acetylation in my cell line after this compound treatment. What could be the issue?
Several factors could contribute to this. Consider the following:
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Cell Line Selection: Ensure your cell line has an STK11-deficient background, as this is the primary context for this compound's mechanism. The expression levels of CoREST complex components can also influence the response.
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Compound Concentration and Incubation Time: The optimal concentration and incubation time can be cell-line dependent. A dose-response and time-course experiment is recommended. Based on available data, concentrations in the range of 100 nM to 1 µM for 24-72 hours are a reasonable starting point.[4]
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Western Blot Protocol: Histone extraction and western blotting require specific protocols. Ensure you are using a high-percentage polyacrylamide gel for better resolution of low molecular weight histones and that your transfer conditions are optimized.
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Antibody Quality: Verify the specificity and sensitivity of your primary antibody for acetylated histones.
Q5: My T-cell co-culture experiment shows high variability in tumor cell killing after this compound treatment. How can I improve consistency?
High variability in co-culture assays is common. Here are some troubleshooting steps:
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Effector-to-Target (E:T) Ratio: The ratio of T-cells to tumor cells is critical. An optimal E:T ratio should be determined for your specific cell lines.
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T-cell Activation Status: The activation state of your T-cells can significantly impact the results. Ensure a consistent T-cell activation protocol is used across all experiments.
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Cell Viability: Monitor the viability of both tumor and T-cells throughout the experiment, as this compound could have differential effects on each cell type.
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Assay Endpoint: The timing of your endpoint measurement is important. A kinetic analysis of cell killing can provide more robust data than a single timepoint.
Q6: I am not seeing an increase in T-cell migration towards my this compound-treated tumor cells. What should I check?
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Chemokine Production: Confirm that your tumor cell line produces T-cell-attracting chemokines (e.g., CXCL9, CXCL10) upon this compound treatment. This can be measured by ELISA or qPCR.
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T-cell Chemokine Receptor Expression: Ensure that the T-cells you are using express the corresponding chemokine receptors (e.g., CXCR3 for CXCL9/10).
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Transwell Assay Setup: Optimize the pore size of the transwell insert and the incubation time for your specific T-cell subtype.
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Gradient Formation: Ensure a stable chemokine gradient is established in your assay.
In Vivo Experiments
Q7: My in vivo tumor model with an STK11 mutation is not responding to this compound and anti-PD-1 combination therapy. What are the potential reasons?
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Mouse Strain: The immune background of the mouse strain is critical. C57BL/6 mice are commonly used for syngeneic models with an intact immune system.
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Tumor Microenvironment: The baseline immune infiltration of your tumor model can influence the response. "Colder" tumors with low T-cell infiltration may be more resistant.
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Dosing and Schedule: The dose and frequency of both this compound and the anti-PD-1 antibody are crucial. For this compound, oral gavage once daily is a common administration route in preclinical models.[3] The anti-PD-1 antibody is typically administered intraperitoneally.[3]
-
Tumor Burden: Treatment initiated at a smaller tumor volume may be more effective.
Q8: I am observing toxicity in my in vivo experiments with this compound. How can I mitigate this?
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Dose Reduction: If toxicity is observed, a dose reduction of this compound may be necessary.
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Formulation: Ensure the vehicle used for oral gavage is well-tolerated. A common formulation is 5% DMA + 30% polyethylene glycol 400 + 65% of 30% HP-β-CD in water.[3]
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Monitoring: Closely monitor the animals for signs of toxicity, such as weight loss and changes in behavior.
Data Presentation
Table 1: this compound In Vitro Activity and Selectivity
| Target/Complex | IC50 | Selectivity | Reference |
| CoREST Complex | 170 nM | - | [3] |
| HDAC1 (cellular) | 110 nM | - | [8] |
| HDAC3 (cellular) | 1070 nM | ~10-fold vs HDAC1 | [8] |
| NuRD and Sin3 Complexes | - | ~500-fold vs CoREST | [1] |
Table 2: Recommended Concentration and Dosing Ranges for this compound
| Experiment Type | Recommended Range | Reference |
| In Vitro Cell-Based Assays | 100 nM - 1 µM | [4] |
| In Vivo (Mouse) | 30 - 75 mg/kg, once daily (oral) | [3][4] |
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
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Cell Lysis and Histone Extraction:
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Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.
-
Harvest cells and perform histone extraction using an acid extraction method.
-
-
Protein Quantification:
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 15-20 µg of histone extract onto a 15% polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated histone H3 (e.g., Ac-H3K9) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the acetylated histone signal to a total histone H3 loading control.
-
Protocol 2: T-cell/Tumor Cell Co-culture Cytotoxicity Assay
-
Cell Preparation:
-
Plate STK11-mutant tumor cells in a 96-well plate and allow them to adhere overnight.
-
Treat tumor cells with this compound or vehicle control for 48-72 hours.
-
Isolate and activate T-cells from a healthy donor.
-
-
Co-culture:
-
Add activated T-cells to the tumor cell culture at a predetermined Effector-to-Target (E:T) ratio.
-
-
Incubation:
-
Co-culture the cells for 24-72 hours.
-
-
Cytotoxicity Measurement:
-
Measure tumor cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Alternatively, use a real-time imaging system to monitor tumor cell killing.
-
Protocol 3: T-cell Migration Assay (Transwell)
-
Tumor Cell Supernatant Collection:
-
Culture STK11-mutant tumor cells with this compound or vehicle control for 48 hours.
-
Collect the cell culture supernatant, which contains secreted chemokines.
-
-
Assay Setup:
-
Add the collected supernatant to the lower chamber of a transwell plate.
-
Add isolated T-cells to the upper chamber (insert).
-
-
Incubation:
-
Incubate for 2-4 hours to allow for T-cell migration.
-
-
Quantification:
-
Count the number of T-cells that have migrated to the lower chamber using a cell counter or flow cytometry.
-
Visualizations
Caption: STK11 signaling and the mechanism of action of this compound.
Caption: A general experimental workflow for this compound studies.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tangotx.com [tangotx.com]
- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tangotx.com [tangotx.com]
- 5. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the STK11 mutation on therapeutic efficacy and prognosis in patients with non-small cell lung cancer: a comprehensive study based on meta-analyses and bioinformatics analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. tangotx.com [tangotx.com]
managing potential toxicity of (S)-TNG260 in long-term studies
Welcome to the Technical Support Center for (S)-TNG260. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the potential toxicity of this compound in long-term studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally bioavailable small molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex.[1][2][3] The CoREST complex contains histone deacetylase 1 (HDAC1), and by inhibiting this complex, TNG260 leads to transcriptional reprogramming, particularly in cancer cells with loss-of-function mutations in the STK11 gene.[1][3][4] This reprogramming reverses the immune-evasive tumor microenvironment, making the tumors susceptible to anti-PD-1/PD-L1 immunotherapy.[1][3][5]
Q2: What are the known and potential toxicities of this compound in long-term studies?
A2: Preclinical toxicology studies in rats and dogs showed that TNG260 was well-tolerated at exposures predicted to be efficacious in humans.[1] The primary toxicities associated with this compound are considered "on-target" effects related to HDAC inhibition. In a Phase 1/2 clinical trial (NCT05887492), the most common dose-limiting toxicities were cytopenias (a decrease in the number of mature blood cells) and fatigue.[6] Bone marrow suppression was observed in preclinical studies, but only at doses where TNG260 loses its selectivity for the CoREST complex.[1]
Q3: What is the maximum tolerated dose (MTD) of this compound?
A3: In the Phase 1/2 clinical trial (NCT05887492) of TNG260 in combination with pembrolizumab, the maximum tolerated dose (MTD) was determined to be 80 mg administered once daily.[6]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any small molecule inhibitor, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. For detailed handling and storage instructions, please refer to the manufacturer's safety data sheet (SDS).
Troubleshooting Guides
This section provides guidance for specific issues that may arise during long-term in vivo studies with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
| Possible Cause | Troubleshooting Step |
| Dose-Related Toxicity | - Immediately cease dosing and provide supportive care. - Review dosing calculations and preparation procedures to rule out errors. - Consider performing a dose de-escalation in a satellite group of animals to identify a better-tolerated dose. |
| Off-Target Toxicity | - Although TNG260 is selective, off-target effects are possible at higher concentrations. - Conduct a thorough literature search for known off-target effects of CoREST and HDAC inhibitors. - If possible, perform a screen of your compound against a panel of related targets. |
| Complications from Oral Gavage | - Long-term daily oral gavage can lead to esophageal trauma, stress, and other complications.[7] - Ensure technicians are highly experienced in the procedure.[8] - Monitor animals for signs of distress immediately following gavage.[9] - Consider alternative dosing strategies if complications persist, such as formulating the compound in the diet or drinking water, if feasible. |
| Vehicle Toxicity | - Ensure the final concentration of any solvent (e.g., DMSO) is below the known toxic threshold for the animal model. - Always include a vehicle-only control group to assess the effects of the delivery vehicle. |
Issue 2: Significant Body Weight Loss in Treated Animals
| Possible Cause | Troubleshooting Step |
| Gastrointestinal Toxicity | - HDAC inhibitors are known to cause gastrointestinal side effects.[10][11] - Monitor food and water intake daily. - Consider providing a more palatable or supplemented diet. - If weight loss exceeds 15-20% of baseline, consider a temporary dosing holiday or dose reduction. |
| Systemic Toxicity | - Significant weight loss can be an early indicator of systemic toxicity. - Increase the frequency of health monitoring. - Perform interim blood draws for complete blood counts (CBC) and serum chemistry to assess for hematological and organ toxicity. |
Issue 3: Inconsistent or Lack of Efficacy in Long-Term Studies
| Possible Cause | Troubleshooting Step |
| Compound Instability | - Ensure proper storage of the compound as recommended by the manufacturer. - Prepare fresh dosing solutions regularly and protect them from light if the compound is light-sensitive. |
| Inadequate Dosing | - Verify the accuracy of dosing calculations and administration. - If possible, perform pharmacokinetic analysis to ensure that therapeutic exposure levels are being achieved and maintained. |
| Biological Variability | - Increase the number of animals per group to enhance statistical power. - Ensure that animals are age- and sex-matched. |
Data Presentation
Summary of Clinical Trial Toxicity Data for TNG260
| Dose Level | Observed Dose-Limiting Toxicities (DLTs) | Maximum Tolerated Dose (MTD) | Reference |
| 40 mg, 80 mg, 120 mg (once daily) | Cytopenias, Fatigue (consistent with HDAC inhibition) | 80 mg | [6] |
Experimental Protocols
Protocol: Monitoring Hematological Toxicity in Long-Term Mouse Studies
-
Baseline Blood Collection:
-
Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein or saphenous vein) from all animals.
-
Perform a complete blood count (CBC) to establish baseline values for red blood cells, white blood cells (including differential), and platelets.
-
-
Routine Monitoring:
-
Collect blood samples for CBC analysis bi-weekly for the first month of treatment, and monthly thereafter.
-
Increase the frequency of monitoring if any animal shows signs of illness or if a significant decrease in any blood cell lineage is observed.
-
-
Intervention Thresholds:
-
Thrombocytopenia: If the platelet count drops below a predetermined threshold (e.g., 50% of baseline or a critical absolute value), consider a dose reduction of 25-50% or a temporary dosing holiday (e.g., 3-5 days).
-
Neutropenia: If the absolute neutrophil count (ANC) falls below a critical level, consider a dose reduction or interruption.
-
Anemia: If a significant drop in hemoglobin or hematocrit is observed, monitor the animals closely for clinical signs of anemia.
-
-
Supportive Care:
-
Ensure animals have easy access to food and water.
-
Provide a clean and stress-free environment.
-
Consult with a veterinarian for any necessary supportive care measures.
-
Mandatory Visualizations
Signaling Pathway of this compound in STK11-Mutant Cancer Cells
Caption: Mechanism of action of this compound in STK11-mutant cancer cells.
Experimental Workflow for Long-Term In Vivo Toxicity Study
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tango Therapeutics Announces Presentation of Preclinical Data on TNG260 and Discovery Platform Advances at SITC 37th Annual Meeting | Tango Therapeutics, Inc [ir.tangotx.com]
- 4. tangotx.com [tangotx.com]
- 5. targetedonc.com [targetedonc.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for (S)-TNG260 and anti-PD-1 Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-TNG260 in combination with anti-PD-1 antibodies. The information is tailored for researchers, scientists, and drug development professionals engaged in preclinical and translational studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its synergy with anti-PD-1 therapy?
A1: this compound is a potent and selective small molecule inhibitor of the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex, which includes histone deacetylase 1 (HDAC1).[1][2][3] In cancers with loss-of-function mutations in the STK11 gene, which are often resistant to immune checkpoint inhibitors, this compound works by reversing this immune evasion.[1][2] It does so by inducing transcriptional reprogramming in the tumor cells, leading to an increased expression of genes involved in antigen presentation and T-cell recruiting cytokines.[2] This alteration of the tumor microenvironment enhances the efficacy of anti-PD-1 therapy, which blocks the inhibitory PD-1/PD-L1 signaling pathway, thereby restoring the anti-tumor activity of T-cells.[1] Preclinical studies have demonstrated that the combination of TNG260 and an anti-PD-1 antibody can lead to complete tumor regressions in STK11-mutant syngeneic mouse models.[1]
Q2: What is the rationale for targeting STK11-mutant cancers with this combination therapy?
A2: STK11 (also known as LKB1) is a tumor suppressor gene, and its loss-of-function mutations are associated with an immunosuppressive tumor microenvironment and resistance to anti-PD-1 therapy.[1] Tumors with STK11 mutations often exhibit reduced T-cell infiltration and a "cold" tumor microenvironment. This compound is specifically designed to counteract these effects by reprogramming the tumor microenvironment to become more inflamed or "hot," thereby sensitizing these resistant tumors to the effects of anti-PD-1 antibodies.[1][2]
Q3: What preclinical models have been used to demonstrate the efficacy of this combination?
A3: The combination of this compound and anti-PD-1 has been evaluated in syngeneic mouse models, which have a competent immune system, making them suitable for studying immunotherapies. Specifically, MC38 (colon adenocarcinoma) and CT26 (colon carcinoma) cell lines with CRISPR-engineered STK11 knockout have been used to establish subcutaneous tumors in mice.[1] These models have shown that while STK11-deficient tumors are resistant to anti-PD-1 monotherapy, the combination with TNG260 leads to significant tumor growth inhibition and even complete responses.[1]
Q4: Is there any clinical data available for the this compound and anti-PD-1 combination?
A4: Yes, a Phase 1/2 clinical trial (NCT05887492) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and efficacy of TNG260 in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors harboring STK11 mutations.[1][4][5]
Troubleshooting Guides
Issue 1: Suboptimal anti-tumor efficacy in preclinical models.
-
Question: We are not observing the expected tumor regression with the this compound and anti-PD-1 combination in our STK11-mutant syngeneic mouse model. What could be the issue?
-
Answer:
-
Verification of STK11 Knockout: First, ensure the complete knockout of the STK11 gene in your tumor cell line. Incomplete knockout may lead to residual STK11 function and inherent resistance to the combination therapy.
-
Drug Formulation and Administration: this compound is administered orally. Ensure proper formulation to achieve adequate bioavailability. A recommended formulation is a homogeneous solution of 5% DMA + 30% polyethylene glycol 400 + 65% of 30% HP-β-CD in water.[1] Administer via oral gavage. For the anti-PD-1 antibody, ensure it is a high-quality, low-endotoxin preparation suitable for in vivo use and administered via intraperitoneal injection.[1]
-
Dosing and Schedule: Adherence to the correct dosing and schedule is critical. In preclinical studies with MC38-sgStk11 models, TNG260 has been administered daily by oral gavage, while the anti-PD-1 antibody (clone RMP1-14) is typically administered intraperitoneally twice a week.[1][6] Refer to the detailed experimental protocols for specific dosage recommendations.
-
Tumor Burden at Treatment Initiation: The timing of treatment initiation is crucial. In the referenced preclinical studies, treatment was initiated when tumors reached a volume of approximately 50 mm³.[1] Starting treatment on very large tumors may result in reduced efficacy.
-
Mouse Strain and Health: Ensure the use of immunocompetent mice (e.g., C57BL/6 for MC38 tumors) that are healthy and free of infections, as the efficacy of immunotherapy is dependent on a functional immune system.
-
Issue 2: High variability in tumor growth and response within treatment groups.
-
Question: We are observing significant variability in tumor growth and response to the combination therapy within the same experimental group. How can we reduce this variability?
-
Answer:
-
Tumor Cell Implantation Technique: Standardize the subcutaneous injection of tumor cells. Ensure a consistent number of viable cells are injected into the same location on the flank of each mouse.
-
Animal Randomization: Once tumors are established, randomize the animals into treatment groups based on tumor volume to ensure that the average and range of tumor sizes are similar across all groups at the start of the experiment.[1]
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Consistent Drug Administration: Ensure precise and consistent administration of both this compound and the anti-PD-1 antibody for all animals in a treatment group. For oral gavage, ensure the entire dose is delivered.
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Animal Husbandry: Maintain consistent housing conditions, diet, and light-dark cycles for all animals, as these factors can influence the immune system and treatment outcomes.
-
Issue 3: Difficulty in assessing the immunological effects of the combination therapy.
-
Question: We want to analyze the changes in the tumor microenvironment after treatment but are unsure about the best methods. What are the recommended experimental approaches?
-
Answer:
-
Flow Cytometry: To analyze immune cell infiltration, tumors can be harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies for various immune cell markers (e.g., CD8 for cytotoxic T-cells, CD4 and FoxP3 for regulatory T-cells). This will allow for the quantification of different immune cell populations within the tumor.
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Immunohistochemistry (IHC): IHC can be used to visualize the spatial distribution of immune cells and the expression of key proteins within the tumor tissue. Staining for markers like CD8 and PD-L1 can provide valuable insights into the immune landscape.[7][8][9]
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Gene Expression Analysis: RNA can be isolated from tumor tissue to analyze the expression of immunomodulatory genes and cytokines by qPCR or RNA-sequencing. This can confirm the transcriptional reprogramming induced by this compound.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound and anti-PD-1 in MC38-sgStk11 Syngeneic Model
| Treatment Group | Dosing and Schedule | Mean Tumor Volume (Day 21) | Overall Response Rate (ORR) |
| Vehicle + Isotype Control | Vehicle (oral, QD) + IgG2a (10 mg/kg, IP, BIW) | ~1500 mm³ | 0% |
| This compound | 30 mg/kg (oral, QD) + IgG2a (10 mg/kg, IP, BIW) | ~1000 mm³ | Not Reported |
| anti-PD-1 | Vehicle (oral, QD) + anti-PD-1 (10 mg/kg, IP, BIW) | ~1200 mm³ | 12.5% |
| This compound + anti-PD-1 | 30 mg/kg (oral, QD) + anti-PD-1 (10 mg/kg, IP, BIW) | <500 mm³ | 75% (including complete responses) |
Data adapted from preclinical studies.[1][6] Actual results may vary based on experimental conditions.
Detailed Experimental Protocols
In Vivo Co-administration of this compound and anti-PD-1 in a Syngeneic Mouse Model
1. Cell Culture and Tumor Implantation:
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Culture MC38 cells with STK11 knockout (MC38-sgStk11) in appropriate media.
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Harvest cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 5 x 10⁶ cells/mL.
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Subcutaneously inject 100 µL of the cell suspension (0.5 million cells) into the right flank of 6-8 week old female C57BL/6 mice.[1]
2. Drug Formulation and Preparation:
-
This compound: Prepare a homogeneous solution in a vehicle of 5% DMA, 30% polyethylene glycol 400, and 65% of 30% HP-β-CD in water.[1]
-
anti-PD-1 Antibody: Dilute the anti-PD-1 antibody (e.g., clone RMP1-14) in sterile PBS to the desired concentration.
3. Treatment Protocol:
-
Monitor tumor growth using calipers.
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When tumors reach an average volume of approximately 50 mm³, randomize the mice into treatment groups.[1]
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Administer this compound daily via oral gavage at the desired dose (e.g., 30 mg/kg).[1][6]
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Administer the anti-PD-1 antibody twice weekly via intraperitoneal injection at the desired dose (e.g., 10 mg/kg).[1][6]
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Include appropriate control groups: Vehicle + Isotype control, this compound + Isotype control, and Vehicle + anti-PD-1.
4. Monitoring and Endpoint:
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Measure tumor volume twice weekly using the formula: (Length x Width²)/2.[1]
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Monitor animal body weight and overall health.
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The study endpoint may be a specific tumor volume, a predetermined time point, or when signs of morbidity are observed.
Visualizations
Caption: Signaling pathway of this compound and anti-PD-1.
Caption: In vivo experimental workflow.
References
- 1. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tangotx.com [tangotx.com]
- 3. slidegenius.com [slidegenius.com]
- 4. tangotx.com [tangotx.com]
- 5. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Efficacy of TNG260 as Single Agent and in Combination with an anti-PD-1 Antibody in Patients with STK11-Mutated Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 6. researchgate.net [researchgate.net]
- 7. Immunohistochemical expression of programmed death-ligand 1 and CD8 in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD8/PD-L1 immunohistochemical reactivity and gene alterations in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD-L1 testing by immunohistochemistry in immuno-oncology | Biomolecules and Biomedicine [bjbms.org]
addressing variability in STK11-mutant cell line response to (S)-TNG260
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-TNG260 and STK11-mutant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex.[1][2][3] It specifically targets the HDAC1 activity within the CoREST complex, leading to increased histone acetylation and subsequent changes in gene expression.[4][5] In the context of STK11-mutant cancers, TNG260 is designed to reverse the immune-evasive tumor microenvironment often associated with STK11 loss of function.[1][2][6]
Q2: Why target STK11-mutant cancers with a CoREST inhibitor?
Loss-of-function mutations in the STK11 gene (also known as LKB1) are found in a significant portion of non-small cell lung cancers (NSCLC) and other solid tumors.[4][7] These mutations often lead to an "immune-cold" tumor microenvironment, characterized by reduced T-cell infiltration and resistance to immune checkpoint inhibitors like anti-PD-1 therapy.[8][9][10][11] TNG260, by inhibiting CoREST, aims to reprogram the tumor microenvironment to become more immune-active, thereby sensitizing these resistant tumors to immunotherapy.[2][4][5]
Q3: What are the expected downstream effects of this compound treatment in STK11-mutant cells?
Treatment with this compound is expected to induce the expression of immunomodulatory genes, including those involved in antigen presentation and T-cell-recruiting chemokines (e.g., CXCL9, CXCL10).[1][2] This leads to an enhanced anti-tumor immune response. In preclinical models, TNG260 has been shown to increase T-cell infiltration and activity within the tumor microenvironment when used in combination with anti-PD-1 therapy.[2][4]
Troubleshooting Guide: Addressing Variability in Cell Line Response
Researchers may observe variability in the response of different STK11-mutant cell lines to this compound. This guide provides potential explanations and troubleshooting steps in a question-and-answer format.
Q1: We are seeing significant differences in sensitivity to this compound across our panel of STK11-mutant cell lines. What could be the underlying reasons?
Several factors can contribute to this variability:
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Nature of the STK11 Mutation: STK11 mutations are heterogeneous and can include nonsense, frameshift, missense, and splice-site mutations.[12] The specific type of mutation can result in varying degrees of loss of function of the LKB1 protein. A complete loss of function may lead to a stronger dependence on pathways regulated by CoREST, making those cells more sensitive to TNG260. It is crucial to characterize the specific STK11 mutation in each cell line.
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Co-occurring Genetic Alterations: STK11 mutations frequently co-occur with other mutations, most notably in KRAS and TP53.[13][14] These co-mutations can influence downstream signaling pathways and modulate the cellular response to CoREST inhibition. For instance, the presence of a KRAS mutation might alter the signaling landscape and impact the efficacy of TNG260.
-
Genetic Background of the Cell Line: The overall genetic and epigenetic landscape of a cancer cell line, developed over years of passage, can significantly influence its response to targeted therapies. This includes differences in the expression of other histone-modifying enzymes or components of other repressor complexes.
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Basal Immune Gene Expression: The baseline expression levels of key immunomodulatory genes in your STK11-mutant cell lines might differ. Cell lines with a lower basal expression of these genes might show a more robust response to TNG260 as the epigenetic landscape is more poised for reactivation.
Q2: How can we experimentally investigate the source of this variability?
To dissect the reasons for variable responses, consider the following experiments:
-
Comprehensive Genomic and Transcriptomic Analysis:
-
Perform whole-exome or targeted sequencing to confirm the STK11 mutation type and identify co-occurring mutations in key cancer-related genes (e.g., KRAS, TP53, KEAP1).
-
Use RNA-sequencing to compare the basal gene expression profiles of sensitive and resistant cell lines, focusing on immune-related pathways.
-
-
Functional Validation of STK11 Loss:
-
Confirm the absence or reduction of LKB1 protein expression via Western blot.
-
Assess the activity of downstream targets of LKB1, such as the phosphorylation of AMPK, to determine the functional consequence of the STK11 mutation.
-
-
Dose-Response Matrix with Other Inhibitors:
-
To understand the impact of co-mutations, perform combination studies. For example, in KRAS/STK11 co-mutant lines, test the combination of this compound with a KRAS inhibitor.
-
Q3: Our in vitro single-agent screen with this compound shows only modest effects on cell viability. Is this expected?
This compound is primarily designed as an immune-sensitizing agent.[2][4][5] Its main mechanism of action is to remodel the tumor microenvironment to make it more susceptible to immune-mediated killing. Therefore, in a monoculture in vitro setting, where there is no immune system present, the direct cytotoxic effects might be limited. The true potential of TNG260 is expected to be observed in co-culture systems with immune cells or in in vivo models.
Q4: We are not observing the expected upregulation of immunomodulatory genes after this compound treatment in a specific STK11-mutant cell line. What could be the issue?
-
Sub-optimal Drug Concentration or Treatment Duration: Ensure that the concentration and duration of this compound treatment are appropriate for the specific cell line. Titrate the drug concentration and perform a time-course experiment to identify the optimal conditions for inducing gene expression changes.
-
Epigenetic Silencing Mechanisms: In some cell lines, the target immune genes might be silenced by multiple epigenetic mechanisms beyond the HDAC1 activity of the CoREST complex. In such cases, inhibiting CoREST alone may not be sufficient to reactivate their expression. Consider using other epigenetic modifiers in combination to see if a synergistic effect can be achieved.
-
Assay Sensitivity: Verify the sensitivity of your qPCR or RNA-sequencing assay. Ensure that the primers and probes are specific and that the RNA quality is high.
Data Presentation
Table 1: Factors Potentially Influencing Variability in STK11-Mutant Cell Line Response to this compound
| Factor | Potential Impact on this compound Response | Recommended Characterization |
| Type of STK11 Mutation | Different mutations (e.g., truncation vs. missense) can lead to varying degrees of LKB1 loss of function, potentially altering dependence on CoREST-mediated pathways. | DNA Sequencing, Western Blot for LKB1 protein |
| Co-occurring Mutations | Mutations in genes like KRAS, TP53, and KEAP1 can modulate signaling pathways and influence sensitivity.[13][14] | Whole-Exome or Targeted Sequencing |
| Basal Gene Expression | Baseline levels of immune gene expression can determine the magnitude of response to a CoREST inhibitor. | RNA-Sequencing |
| Cell Line Genetic Background | The overall genomic and epigenetic landscape of the cell line can impact drug response. | Not applicable (inherent to the model) |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Seed STK11-mutant cancer cell lines in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO-treated control.
-
Incubation: Incubate the plates for 72 to 120 hours, depending on the cell line's doubling time.
-
Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
-
Cell Treatment: Treat STK11-mutant cells with this compound at a specific concentration (e.g., 1 µM) for 24 to 48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for target immunomodulatory genes (e.g., CXCL10, HLA-A) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Mandatory Visualizations
Caption: Mechanism of this compound in STK11-mutant cancer cells.
Caption: Workflow for troubleshooting response variability.
References
- 1. tangotx.com [tangotx.com]
- 2. tangotx.com [tangotx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tangotx.com [tangotx.com]
- 6. targetedonc.com [targetedonc.com]
- 7. lung.org [lung.org]
- 8. STK11 Alterations in the Pan-Cancer Setting: Prognostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STK11/LKB1 Mutations and PD-1 Inhibitor Resistance in KRAS-Mutant Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Relevance of STK11 Mutations Regarding Immune Cell Infiltration, Drug Sensitivity, and Cellular Processes in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Emerging Therapeutic Implications of STK11 Mutation: Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
best practices for storing and handling (S)-TNG260
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling (S)-TNG260, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active inhibitor of the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex.[1][2] It functions by selectively inhibiting the deacetylase activity of Histone Deacetylase 1 (HDAC1) within the CoREST complex.[3][4] This selectivity allows it to spare other Class I HDAC complexes like NuRD and Sin3.[1][5] The primary application of this compound is to reverse the immune evasion phenotype in cancers with STK11 mutations, thereby sensitizing these tumors to anti-PD-1 immunotherapy.[2][6]
Q2: What are the key physicochemical properties of this compound?
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | (S)-N-(4-amino-4'-fluoro-[1,1'-biphenyl]-3-yl)-4-(S-methylsulfonimidoyl)benzamide |
| Molecular Formula | C₂₀H₁₈FN₃O₂S |
| Molecular Weight | 383.44 g/mol [1][4][7] |
| Purity | >98%[1][7] |
| CAS Number | 2935964-98-8[4] |
Q3: How should solid this compound be stored?
Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[7]
Storage and Handling Guide
This section provides detailed guidance on the proper storage and handling of this compound in various forms.
Storage of this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Dry and dark environment[7] |
| -20°C | Long-term (months to years) | Dry and dark environment[7] | |
| Stock Solution | -80°C | Up to 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles[3][4] |
| -20°C | Up to 1 month[3][4] | Aliquot to avoid repeated freeze-thaw cycles[3][4] |
Preparation of Stock Solutions
This compound is soluble in DMSO.[1][4]
| Solvent | Maximum Solubility |
| DMSO | 77 mg/mL (200.81 mM)[4] |
| Ethanol | 2 mg/mL[4] |
| Water | Insoluble[4] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, fresh anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Based on the molecular weight of 383.44 g/mol , to prepare 1 mL of a 10 mM stock solution, you will need 3.83 mg of this compound.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO. Note that moisture-absorbing DMSO can reduce solubility.[4]
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in separate, clearly labeled tubes to minimize freeze-thaw cycles.[3][4]
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[3][4]
-
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Precipitation of this compound in aqueous solutions or cell culture media.
-
Cause: this compound is insoluble in water.[4] Adding a concentrated DMSO stock solution directly to an aqueous environment can cause the compound to precipitate out.
-
Solution:
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in your cell culture medium or buffer to reach the final desired concentration.
-
Formulation for In Vivo Studies: For animal experiments, a common formulation involves a multi-step process:
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween80 and mix.
-
Finally, add ddH₂O to the desired volume. This solution should be prepared fresh for immediate use.[4]
-
-
Issue 2: Inconsistent or unexpected experimental results.
-
Cause 1: Compound Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.[3][4]
-
Cause 2: Inaccurate Concentration: The purity of the solid compound may vary between batches.
-
Solution: Always refer to the Certificate of Analysis for the specific batch you are using to make accurate concentration calculations.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use.
Caption: Mechanism of this compound in overcoming anti-PD-1 resistance in STK11-mutant cancers.
Caption: General experimental workflow for the preparation and use of this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. tangotx.com [tangotx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Efficacy of TNG260 as Single Agent and in Combination with an anti-PD-1 Antibody in Patients with STK11-Mutated Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 6. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
mitigating confounding variables in (S)-TNG260 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-TNG260. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
General Information
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What is this compound and what is its mechanism of action? this compound is an orally bioavailable small-molecule inhibitor of the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex.[1][2] It selectively inhibits the catalytic activity of histone deacetylase 1 (HDAC1) within the CoREST complex.[1][3] This leads to an accumulation of acetylated histones, chromatin remodeling, and altered gene expression.[1] The primary therapeutic goal of this compound is to reverse the immune-evasive tumor microenvironment associated with serine-threonine kinase 11 (STK11) mutations, thereby sensitizing these tumors to anti-PD-1 immunotherapy.[3][4][5]
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What are the primary research applications for this compound? The main research application of this compound is to investigate its potential to overcome resistance to immune checkpoint inhibitors in cancers with loss-of-function mutations in the STK11 gene.[3][5][6] It is being studied in combination with anti-PD-1 antibodies, such as pembrolizumab, in preclinical models and clinical trials for various solid tumors, particularly non-small cell lung cancer (NSCLC).[3][7][8][9][10][11]
-
What is the selectivity profile of this compound? this compound exhibits selectivity for the CoREST complex over other HDAC1-containing complexes like NuRD and Sin3, with a reported 500-fold selectivity.[4][12] It is also 10-fold more potent for HDAC1 than HDAC3.[4][7][12] This selectivity is crucial as inhibition of HDAC3 is associated with toxicities, such as bone marrow suppression.[13]
Experimental Design and Protocols
-
How should this compound be prepared and stored? For in vivo studies, this compound can be administered by oral gavage.[3] A common vehicle for administration is a homogeneous solution, though the exact composition should be optimized for solubility and stability. For in vitro experiments, this compound is typically dissolved in a solvent like DMSO to create a stock solution. It is recommended to aliquot and store stock solutions at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months) to prevent degradation from repeated freeze-thaw cycles.[14]
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What are recommended starting concentrations for in vitro experiments? The IC50 of TNG260 for HDAC1 in cellular assays is in the low nanomolar range.[2] For cell-based assays, a dose-response curve is recommended, starting from low nanomolar concentrations up to the micromolar range to determine the optimal concentration for the specific cell line and endpoint being measured. For example, treatment of STK11-null MC38 cells with 400nM TNG260 has been shown to increase the expression of T cell-recruiting cytokines.[12]
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How can I confirm target engagement of this compound in my experiments? Target engagement can be confirmed by measuring the acetylation of histone H3 at lysine 9 (H3K9ac), a downstream marker of HDAC1 inhibition.[3] This can be assessed by Western blotting.[3][7] Another method is the cellular NanoBRET Target Engagement Assay, which directly measures the binding of TNG260 to HDAC1 in live cells.[3][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of this compound efficacy in sensitizing STK11-mutant cells to immunotherapy in vitro. | Incorrect cell line or loss of STK11 mutation: The STK11 mutation status of the cell line may not be accurate or may have reverted. | Verify the STK11 mutation status of your cell line using sequencing. Use a well-characterized STK11-mutant cell line. |
| Suboptimal concentration of this compound: The concentration used may be too low to achieve sufficient CoREST inhibition. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. | |
| Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. | Prepare fresh stock solutions of this compound and store them appropriately in aliquots at -20°C or -80°C.[14] | |
| High toxicity or off-target effects observed in vivo. | Dose of this compound is too high: Higher doses of TNG260 can lead to inhibition of HDAC3, which is associated with toxicity.[13] | Reduce the dose of this compound. The therapeutic window is based on achieving sufficient HDAC1 inhibition for efficacy while minimizing HDAC3 inhibition to avoid toxicity.[3] |
| Vehicle-related toxicity: The vehicle used for in vivo administration may be causing adverse effects. | Test the vehicle alone as a control group to assess its tolerability. Consider alternative vehicle formulations if necessary. | |
| Inconsistent results in Western blots for histone acetylation. | Poor antibody quality: The primary antibody against acetylated histones may not be specific or sensitive enough. | Use a validated antibody for the specific histone acetylation mark of interest (e.g., H3K9ac). Include appropriate positive and negative controls. |
| Inefficient histone extraction: Incomplete extraction of histones from cells or tissues can lead to variable results. | Use a validated histone extraction protocol, such as acid extraction, to ensure efficient recovery of histones.[15] | |
| Loading controls: Using housekeeping proteins like GAPDH or beta-actin may not be appropriate for histone analysis. | Use a total histone antibody (e.g., anti-Histone H3) as a loading control to normalize for the amount of histone protein loaded.[15] | |
| Difficulty in detecting changes in the immune microenvironment by flow cytometry. | Inappropriate antibody panel: The flow cytometry panel may not include the correct markers to identify the relevant immune cell populations. | Design a comprehensive flow cytometry panel that includes markers for T cells (CD4+, CD8+), regulatory T cells (FoxP3+), and myeloid cells.[3] |
| Poor sample quality: Delays in processing fresh tumors can lead to cell death and altered marker expression. | Process tumor samples for flow cytometry as quickly as possible after harvesting. Use a viability dye to exclude dead cells from the analysis.[3] |
Quantitative Data
Table 1: In Vitro Potency of TNG260
| Target | Assay Type | IC50 (µmol/L) | Reference |
| HDAC1 | Biochemical Deacetylase Assay | ~0.005 | |
| HDAC1 | Cellular NanoBRET Assay | - | [3] |
| HDAC3 | Cellular NanoBRET Assay | 1.07 | [7] |
Table 2: Preclinical In Vivo Dosing of TNG260
| Animal Model | Tumor Model | Dose (mg/kg) | Dosing Schedule | Route of Administration | Combination Agent | Reference |
| C57BL/6 Mice | MC38_sgStk11 | 10, 30, 75 | Once daily | Oral gavage | anti-PD-1 | [3][12] |
Experimental Protocols
1. Western Blotting for Histone Acetylation
This protocol is adapted from established methods for detecting changes in histone acetylation following treatment with HDAC inhibitors.[6][15]
-
Histone Extraction (Acid Extraction):
-
Wash cells with ice-cold PBS and pellet them.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB) and lyse on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclei in 0.2 N HCl and incubate overnight at 4°C to extract histones.
-
Centrifuge to pellet debris; the supernatant contains the histone proteins.
-
-
SDS-PAGE and Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Prepare samples with Laemmli sample buffer and boil.
-
Load equal amounts of protein onto a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane (0.2 µm pore size).
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against the specific acetylated histone (e.g., anti-acetyl-Histone H3) and a total histone antibody (e.g., anti-Histone H3) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
2. Cellular NanoBRET™ Target Engagement Assay
This protocol is based on the manufacturer's instructions and published use with TNG260.[3][9]
-
Cell Preparation:
-
Use HEK293 cells expressing Nanoluc-tagged HDAC1.
-
-
Assay Procedure:
-
Incubate the cells with a dose range of this compound and the supplied tracer molecule for 3 hours.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value.
-
3. In Vivo Murine Tumor Model
This protocol is based on published studies using this compound in syngeneic mouse models.[3]
-
Tumor Implantation:
-
Subcutaneously inject STK11-mutant tumor cells (e.g., MC38_sgStk11) into the flank of immunocompetent mice (e.g., C57BL/6).
-
-
Treatment:
-
Once tumors reach a specified size (e.g., 50 mm³), randomize the mice into treatment groups.
-
Administer this compound daily by oral gavage.
-
Administer anti-PD-1 antibody intraperitoneally as per the recommended schedule (e.g., twice weekly).
-
-
Monitoring:
-
Measure tumor volume regularly.
-
Monitor animal health and body weight.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, harvest tumors for analysis of histone acetylation (Western blot) and immune cell infiltration (flow cytometry).
-
Visualizations
Caption: Signaling pathway of this compound in STK11-mutant tumors.
Caption: Workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-The-Shelf Flow Cytometry Panels for Immune Monitoring - KCAS Bio [kcasbio.com]
- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. targetedonc.com [targetedonc.com]
- 11. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Efficacy of TNG260 as Single Agent and in Combination with an anti-PD-1 Antibody in Patients with STK11-Mutated Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 12. tangotx.com [tangotx.com]
- 13. biorxiv.org [biorxiv.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (S)-TNG260 and Other Histone Deacetylase (HDAC) Inhibitors
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various cancers. This guide provides a detailed comparison of the novel CoREST-selective HDAC inhibitor, (S)-TNG260, with other established HDAC inhibitors, including the pan-HDAC inhibitors Vorinostat and Romidepsin, and the class I-selective inhibitors Entinostat and Mocetinostat. This comparison focuses on their efficacy, selectivity, and mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.
Introduction to this compound: A CoREST-Selective Approach
This compound is a first-in-class, orally bioavailable small molecule that selectively inhibits the histone deacetylase 1 (HDAC1) within the CoREST (Co-repressor of RE1-silencing transcription factor) complex. This selectivity provides a targeted approach to cancer therapy, particularly for tumors with mutations in the serine/threonine kinase 11 (STK11) gene. Loss-of-function mutations in STK11 are associated with resistance to immune checkpoint inhibitors. This compound has been shown to reverse this immune evasion, rendering tumors susceptible to anti-PD-1 therapy.[1][2]
Comparative Efficacy and Selectivity
The therapeutic efficacy and toxicity of HDAC inhibitors are intrinsically linked to their selectivity for different HDAC isoforms and HDAC-containing complexes. This compound distinguishes itself through its high selectivity for the CoREST complex over other HDAC1-containing complexes like NuRD and Sin3.[3][4] This selectivity is believed to contribute to its favorable safety profile, particularly the reduced bone marrow toxicity compared to pan-HDAC inhibitors, a side effect often attributed to the inhibition of HDAC3.
Data Presentation: Inhibitory Activity (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other HDAC inhibitors against various HDAC isoforms. It is important to note that IC50 values can vary between different studies and assay conditions.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) | HDAC11 (nM) |
| This compound | CoREST-selective | Potent (complex-dependent) | Potent (complex-dependent) | Less Potent | Weakly active | Weakly active | Weakly active | Weakly active |
| Vorinostat | Pan-HDAC | 10 | 20 | 50 | 100 | 310 | - | - |
| Romidepsin | Class I | 3.6 | 5.7 | 7.9 | 50 | - | - | - |
| Entinostat | Class I | 130 | 160 | 490 | >10,000 | - | - | - |
| Mocetinostat | Class I/IV | 150 | 290 | 1660 | >10,000 | - | - | Sub-micromolar |
Note: Data is compiled from various sources and should be considered representative. Direct head-to-head comparisons under identical experimental conditions are limited.
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-cancer effects through the hyperacetylation of histone and non-histone proteins, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis. This compound's unique mechanism involves the modulation of the tumor microenvironment in STK11-mutant cancers. By inhibiting the CoREST complex, it reverses the immune-suppressive phenotype, thereby enhancing the efficacy of immunotherapy.
References
A Head-to-Head Comparison: (S)-TNG260 Versus LSD1 Inhibitors for the Treatment of STK11-Mutant Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-TNG260 and Lysine-Specific Demethylase 1 (LSD1) inhibitors as therapeutic strategies for cancers harboring STK11 mutations. This analysis is supported by preclinical experimental data, detailed methodologies, and visualizations of the underlying biological pathways.
Loss-of-function mutations in the STK11 (also known as LKB1) tumor suppressor gene are prevalent in various cancers, including approximately 15-20% of non-small cell lung cancers (NSCLC), and are associated with a poor prognosis and resistance to immune checkpoint inhibitors.[1][2] This has spurred the development of novel therapeutic approaches to overcome this resistance. Among the emerging strategies are the CoREST complex inhibitor this compound and various LSD1 inhibitors. This guide will delve into a detailed comparison of these two approaches.
Mechanism of Action: A Tale of Two Targets
This compound is a potent and selective small molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex.[3][4] The CoREST complex, which includes HDAC1 and LSD1, plays a crucial role in gene silencing. By inhibiting the deacetylase activity of this complex, TNG260 aims to reverse the immune-evasive tumor microenvironment driven by STK11 loss.[3][4] Preclinical studies have shown that TNG260 treatment leads to the upregulation of immunomodulatory genes, including those involved in antigen presentation and T-cell recruiting chemokines.[1][5]
LSD1, a flavin-dependent monoamine oxidase, is a key enzyme responsible for the demethylation of histone H3 at lysine 4 and 9 (H3K4me1/2 and H3K9me1/2). Its overexpression has been documented in numerous cancers, where it contributes to oncogenesis by altering gene expression.[6] LSD1 inhibitors aim to reactivate silenced tumor suppressor genes and modulate the tumor immune microenvironment.[6]
Preclinical Efficacy: A Clear Frontrunner in STK11-Mutant Models
Direct comparative studies in preclinical models of STK11-deficient cancer have demonstrated a significant advantage for this compound.
In Vivo Syngeneic Mouse Model
In a key preclinical study using an STK11-deficient syngeneeneic mouse model, the combination of TNG260 with an anti-PD-1 antibody resulted in tumor regressions in 75% of the animals.[5][7] In stark contrast, an LSD1 inhibitor combined with an anti-PD-1 antibody showed limited tumor growth inhibition, which was comparable to the anti-PD-1 antibody alone.[5][7]
Table 1: Comparison of In Vivo Efficacy in an STK11-Deficient Syngeneic Mouse Model
| Treatment Group | Outcome | Reference |
| This compound + anti-PD-1 | Tumor regressions in 75% of animals | [5][7] |
| LSD1 inhibitor + anti-PD-1 | Limited tumor growth inhibition | [5][7] |
| anti-PD-1 alone | Limited tumor growth inhibition | [5][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways in STK11 wild-type versus mutant cancers and points of therapeutic intervention.
Caption: Experimental workflows for target identification and preclinical efficacy testing.
Detailed Experimental Protocols
In Vivo CRISPR Screen for Target Identification
-
Cell Line and Library: The screen was performed using the MC38 murine colon adenocarcinoma cell line. A genome-scale CRISPR-Cas9 knockout library was introduced into the cells via lentiviral transduction.[1]
-
Animal Model: C57BL/6 mice were used for subcutaneous tumor implantation of the transduced MC38 cells.[8]
-
Treatment: Once tumors reached a specified volume, mice were treated with an anti-PD-1 antibody.[1][8]
-
Analysis: Genomic DNA was extracted from the tumors, and the abundance of single-guide RNAs (sgRNAs) was determined by next-generation sequencing. Genes whose knockout sensitized the tumors to anti-PD-1 therapy were identified by the depletion of their corresponding sgRNAs. This screen identified HDAC1, a core component of the CoREST complex, as a key target.[1][8]
Syngeneic Mouse Model for Efficacy Studies
-
Cell Line: An STK11-deficient murine cancer cell line (e.g., derived from a genetically engineered mouse model or through CRISPR/Cas9 editing of a syngeneic cell line) is used.
-
Animal Model: Immunocompetent mice, typically C57BL/6, are subcutaneously injected with the STK11-deficient cancer cells.
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. This compound is administered orally, while the LSD1 inhibitor and anti-PD-1 antibody are typically given via intraperitoneal injection. Dosing schedules are determined based on prior pharmacokinetic and tolerability studies.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula (L x W²)/2.
-
Endpoint: The study endpoint is typically defined by tumor volume reaching a predetermined size, or when animals show signs of morbidity.
T-cell Mediated Tumor Cell Killing Assay
-
Cell Co-culture: STK11-mutant cancer cells are co-cultured with activated T-cells (e.g., peripheral blood mononuclear cells or tumor-infiltrating lymphocytes) at various effector-to-target ratios.
-
Treatment: this compound or an LSD1 inhibitor is added to the co-culture medium.
-
Cytotoxicity Measurement: Tumor cell viability is assessed after a defined incubation period (e.g., 24-72 hours) using methods such as lactate dehydrogenase (LDH) release assays, or flow cytometry-based assays to quantify dead tumor cells.
-
Cytokine Analysis: Supernatants from the co-culture are collected to measure the levels of secreted cytokines, such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα), using ELISA or multiplex bead arrays.
RNA Sequencing
-
Sample Preparation: RNA is extracted from tumor tissue or cultured cells treated with this compound or an LSD1 inhibitor. RNA quality and quantity are assessed using a bioanalyzer.
-
Library Preparation: mRNA is typically enriched using poly-A selection, followed by fragmentation and conversion to cDNA. Sequencing adaptors are then ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes and pathways that are significantly up- or downregulated upon treatment. Gene set enrichment analysis (GSEA) is often used to identify enriched biological pathways.
Conclusion
The available preclinical evidence strongly suggests that this compound, a selective CoREST complex inhibitor, holds greater promise than LSD1 inhibitors for the treatment of STK11-mutant cancers, particularly in combination with immune checkpoint blockade. The superior efficacy of TNG260 in a head-to-head comparison within a relevant disease model underscores the potential of targeting the entire CoREST complex to reverse the immune-cold phenotype associated with STK11 loss-of-function. While LSD1 inhibitors have shown utility in other cancer contexts, their role in STK11-mutant tumors appears to be less significant. This compound is currently being evaluated in a Phase 1/2 clinical trial in patients with STK11-mutated advanced solid tumors (NCT05887492), which will provide crucial insights into its clinical potential.[1][9][10][11] Further research and clinical data will be critical to fully elucidate the therapeutic landscape for this challenging patient population.
References
- 1. Integrating genome-wide CRISPR immune screen with multi-omic clinical data reveals distinct classes of tumor intrinsic immune regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. T cell–mediated tumor cell killing assay [bio-protocol.org]
- 6. RNA sequencing and its applications in cancer and rare diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro T Cell Killing Assay Protocol [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. Dr. Yi Jer Tan | Author [sciprofiles.com]
- 11. JCI Insight - Syngeneic tobacco carcinogen–induced mouse lung adenocarcinoma model exhibits PD-L1 expression and high tumor mutational burden [insight.jci.org]
(S)-TNG260: A Guide to its Superior Selectivity for the CoREST Complex
For Researchers, Scientists, and Drug Development Professionals
(S)-TNG260 has emerged as a highly selective inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, a key epigenetic regulator implicated in various cancers. This guide provides a comprehensive comparison of this compound's selectivity with other known HDAC (Histone Deacetylase) inhibitors, supported by experimental data and detailed protocols to facilitate informed research and development decisions.
Unprecedented Selectivity Profile of this compound
This compound distinguishes itself from other HDAC inhibitors through its remarkable selectivity for the CoREST complex. Experimental data demonstrates that this compound is approximately 500-fold more selective for the CoREST complex over other Class I HDAC complexes, namely NuRD (Nucleosome Remodeling and Deacetylase) and Sin3.[1][2][3][4] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
The mechanism of this selectivity lies in the unique structural features of the HDAC1 active site within the CoREST complex, which this compound exploits for high-affinity binding.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50) of this compound and other HDAC inhibitors against various HDAC complexes and isoforms. The data clearly illustrates the superior selectivity of this compound for the CoREST complex.
| Inhibitor | CoREST IC50 (µM) | NuRD IC50 (µM) | Sin3 IC50 (µM) | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | Notes |
| This compound | 0.17 [5] | >85 (>500-fold selective) | >85 (>500-fold selective) | 0.10 (cellular) | 1.07 (cellular) | Highly selective for CoREST complex.[1][2][3][4][5] |
| Corin | 0.206 (HDAC1 in complex) | - | - | 0.20 | - | Dual LSD1/HDAC inhibitor.[6][7] |
| CI-994 | Inhibits | Inhibits | No Inhibition | 0.9 | 1.2 | Class I selective HDAC inhibitor.[8][9] |
| SAHA (Vorinostat) | Inhibits | Inhibits | Inhibits | 0.01-0.04 | 0.02 | Pan-HDAC inhibitor.[8][9] |
| SR-4370 | - | - | - | ~0.13 | ~0.006 | Selective Class I HDAC inhibitor with preference for HDAC3.[10][11] |
Visualizing the Selectivity of this compound
The following diagram illustrates the targeted action of this compound on the CoREST complex, in contrast to less selective inhibitors that affect multiple HDAC complexes.
Caption: Specificity of HDAC inhibitors for different complexes.
Experimental Validation of CoREST Selectivity
The determination of an inhibitor's selectivity for the CoREST complex over other HDAC complexes is a critical step in its preclinical evaluation. A widely accepted method is the in vitro deacetylase activity assay using immunoprecipitated HDAC complexes.
Detailed Experimental Protocol: CoREST Deacetylase Activity Assay
This protocol outlines the key steps for assessing the inhibitory activity of a compound against the CoREST complex.
1. Immunoprecipitation of HDAC Complexes:
-
Culture a suitable cell line (e.g., K562 or A549) to a high density.
-
Harvest cells and prepare nuclear extracts using a commercial kit or standard biochemical procedures.
-
Incubate the nuclear extract with an antibody specific to a core component of the desired complex (e.g., anti-LSD1 for CoREST, anti-MTA2 for NuRD, anti-SIN3A for Sin3).
-
Capture the antibody-protein complex using Protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
2. In Vitro Deacetylase Activity Assay:
-
Resuspend the beads with the immunoprecipitated complex in a suitable HDAC assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound).
-
Add the inhibitor dilutions to the wells of a 96-well plate.
-
Add the bead suspension to the wells.
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction and measure the fluorescence using a microplate reader (excitation ~360 nm, emission ~460 nm).
3. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the deacetylase activity by 50%.
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the selectivity of an inhibitor for the CoREST complex.
Caption: Workflow for CoREST deacetylase activity assay.
Signaling Pathway Context
The CoREST complex plays a critical role in regulating gene expression through histone deacetylation. By selectively inhibiting the HDAC1 activity within this complex, this compound can modulate the expression of genes involved in cancer cell proliferation, differentiation, and survival.
Caption: this compound action on the CoREST signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. tangotx.com [tangotx.com]
- 5. Targeting the CoREST complex with dual histone deacetylase and demethylase inhibitors [iris.unipv.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CoREST Complex-Selective Histone Deacetylase Inhibitors Show Prosynaptic Effects and an Improved Safety Profile To Enable Treatment of Synaptopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of (S)-TNG260 and AXL Inhibitors in Oncology
In the rapidly evolving landscape of precision oncology, novel therapeutic strategies are continuously emerging to target specific molecular vulnerabilities within cancer cells and the tumor microenvironment. This guide provides a comparative analysis of two distinct therapeutic approaches: (S)-TNG260, a first-in-class CoREST complex inhibitor, and AXL inhibitors, a class of agents targeting the AXL receptor tyrosine kinase. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of their mechanisms of action, preclinical and clinical data, and potential applications in cancer therapy.
Introduction to this compound and AXL Inhibitors
This compound is a novel, orally bioavailable small molecule that selectively inhibits the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) deacetylase complex.[1][2][3] Its primary mechanism of action is to reverse the immune-evasive tumor microenvironment driven by loss-of-function mutations in the STK11 gene, thereby restoring sensitivity to immune checkpoint inhibitors such as anti-PD-1 therapy.[1][4][5] STK11 mutations are found in a significant percentage of non-small cell lung cancers (NSCLC), as well as other cancers including cervical, breast, and pancreatic cancer.[1]
AXL inhibitors represent a broad class of anticancer agents that target the AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, and MERTK) family.[6][7] AXL is frequently overexpressed in various cancers and plays a crucial role in tumor growth, survival, metastasis, and the development of resistance to conventional therapies.[6][7][8][9] By blocking AXL signaling, these inhibitors aim to disrupt these oncogenic processes.[6] AXL inhibitors can be categorized into different types, including small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[6][10]
Mechanism of Action
The fundamental difference between this compound and AXL inhibitors lies in their molecular targets and the pathways they modulate.
This compound acts as an epigenetic modulator. By inhibiting the CoREST complex, it leads to transcriptional reprogramming of STK11-mutant tumor cells.[1][11] This results in altered cytokine secretion, which in turn reduces the recruitment of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment and promotes the infiltration of effector T cells.[11][12][13] This shift in the immune landscape of the tumor renders it more susceptible to immune checkpoint blockade.[1]
AXL inhibitors , on the other hand, directly target the AXL receptor tyrosine kinase. AXL signaling is activated by its ligand, Gas6, leading to the activation of several downstream pathways, including PI3K/AKT, MAPK/ERK, and STAT3.[8][14] These pathways are critical for cell survival, proliferation, migration, and invasion.[6][10] Small molecule AXL inhibitors typically bind to the ATP-binding site of the AXL kinase domain, preventing its activation.[6] Monoclonal antibodies targeting AXL can block the interaction between AXL and Gas6, thereby preventing receptor activation.[6][10]
Preclinical and Clinical Performance
The following tables summarize the available quantitative data for this compound and a selection of AXL inhibitors.
Table 1: Preclinical Efficacy of this compound
| Compound | Model | Treatment | Efficacy | Reference |
| This compound | Syngeneic STK11-mutant xenograft models | Combination with anti-PD1 | Complete tumor regressions | [1] |
| This compound | STK11-deficient syngeneic tumor models | Combination with anti-PD1 | Induced immune-mediated stasis and/or regression | [4] |
| This compound | STK11-null MC38 tumor-bearing mice | Combination with α-PD1 | Durable tumor regression | [12] |
Table 2: Performance of Selected AXL Inhibitors
| Inhibitor | Type | IC50 (AXL) | Key Preclinical Findings | Clinical Trial Status (Selected) | Reference |
| Bemcentinib (BGB324) | Small Molecule TKI | - | Showed promising results in preclinical models, particularly in NSCLC. | Phase 2 trial in combination with pembrolizumab in advanced NSCLC showed an overall response rate of 26% in all patients and 38% in AXL-positive tumors. | [8] |
| ONO-7475 | Dual AXL/MERTK Inhibitor | - | Suppresses growth of FLT3 mutant AML and solid tumors in preclinical models. | Phase 1 clinical trials are underway for both AML and advanced solid tumors (NCT03176277, NCT03730337). | [8] |
| DS-1205 | Specific Small Molecule TKI | - | In an EGFR mutant NSCLC xenograft model, combination with erlotinib or osimertinib significantly delayed the onset of tumor resistance. | Phase 1 trials in combination with EGFR TKIs have been completed or terminated. | [8] |
| YW327.6S2 | Monoclonal Antibody | - | Decreased tumor size and increased anti-VEGF treatment efficacy in NSCLC and breast cancer xenograft models. | Preclinical stage. | [10][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
In Vivo CRISPR Screens for this compound Target Identification
The identification of HDAC1 as a target to reverse anti-PD-1 resistance in STK11-deficient tumors was achieved through in vivo CRISPR screens. A typical workflow for such a screen is as follows:
-
Library Transduction: A library of single-guide RNAs (sgRNAs) targeting a wide range of genes is transduced into cancer cells (e.g., STK11-null MC38 cells).
-
Tumor Implantation: The modified cancer cells are implanted into both immunocompetent and immunodeficient (athymic nude) mice.
-
Treatment: Mice are treated with an anti-PD-1 antibody.
-
Tumor Analysis: After a period of treatment, tumors are harvested, and genomic DNA is extracted.
-
sgRNA Sequencing: The abundance of each sgRNA in the tumor is quantified by next-generation sequencing.
-
Data Analysis: Genes whose knockout leads to tumor regression specifically in the immunocompetent mice (and not in the immunodeficient mice) are identified as potential targets for sensitizing the tumors to immunotherapy.
AXL Kinase Inhibition Assays
To determine the potency of small molecule AXL inhibitors, in vitro kinase assays are commonly performed. A general protocol involves:
-
Reagents: Recombinant human AXL kinase, a suitable substrate (e.g., a peptide with a tyrosine residue), ATP, and the test inhibitor.
-
Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA with a phospho-specific antibody).
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding of the mechanisms of action of these inhibitors.
Caption: Mechanism of action of this compound in STK11-mutant tumors.
Caption: AXL receptor signaling pathway and points of inhibition.
Conclusion
This compound and AXL inhibitors represent two distinct and promising strategies in the fight against cancer. This compound is a highly targeted, first-in-class agent designed to overcome a specific mechanism of immune evasion in a genetically defined patient population (STK11-mutant cancers). Its efficacy is dependent on the presence of a functional immune system and is synergistic with immune checkpoint blockade.
AXL inhibitors, conversely, target a receptor tyrosine kinase that is more broadly implicated in various aspects of cancer progression and drug resistance across a wider range of tumor types. The development of AXL inhibitors includes various modalities, such as small molecules and antibodies, and they are being investigated as both monotherapies and in combination with other anticancer agents.
The choice between these therapeutic approaches will ultimately depend on the specific molecular characteristics of the tumor, the presence of biomarkers such as STK11 mutations or AXL overexpression, and the overall treatment strategy for the individual patient. Further clinical investigation is needed to fully elucidate the therapeutic potential and optimal clinical positioning of both this compound and the diverse class of AXL inhibitors.
References
- 1. Tango Therapeutics Announces Presentation of Preclinical Data on TNG260 and Discovery Platform Advances at SITC 37th Annual Meeting | Tango Therapeutics, Inc [ir.tangotx.com]
- 2. Tango Therapeutics Announces Presentation of Preclinical Data on TNG260 and Discovery Platform Advances at SITC 37th Annual Meeting | Tango Therapeutics, Inc [ir.tangotx.com]
- 3. Facebook [cancer.gov]
- 4. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tangotx.com [tangotx.com]
- 6. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL Inhibitors: Status of Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tangotx.com [tangotx.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
Preclinical Head-to-Head Comparison of (S)-TNG260 in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
As of late 2025, (S)-TNG260, a novel and selective inhibitor of the CoREST complex, is in early-stage clinical development (NCT05887492) in combination with the anti-PD-1 antibody pembrolizumab for the treatment of STK11-mutated advanced solid tumors.[1][2][3] Direct head-to-head clinical data comparing this compound with other immunotherapy combinations is not yet available. However, preclinical studies have provided initial comparative data against other therapeutic strategies targeting STK11-mutant cancers, a patient population known to be resistant to immune checkpoint inhibitors.[4][5]
This guide summarizes the available preclinical data comparing this compound in combination with an anti-PD-1 antibody to two other immunotherapy combinations: an LSD1 inhibitor (iadademstat) and an AXL inhibitor (bemcentinib), both also combined with an anti-PD-1 antibody.
Mechanism of Action: Overcoming STK11-Mediated Immune Evasion
Loss-of-function mutations in the STK11 gene are associated with an immune-suppressive tumor microenvironment and resistance to anti-PD-1/PD-L1 therapy.[4][5] this compound is designed to counteract this by selectively inhibiting the CoREST complex, which includes histone deacetylase 1 (HDAC1).[6][7] This inhibition leads to epigenetic reprogramming, resulting in increased expression of immunomodulatory genes, enhanced T-cell recruitment, and reduced infiltration of immunosuppressive neutrophils into the tumor.[6][8]
The comparators in this preclinical study, LSD1 and AXL inhibitors, also aim to modulate the tumor microenvironment to enhance the efficacy of anti-PD-1 therapy in STK11-mutant cancers.
-
LSD1 (Lysine-specific demethylase 1) is a histone demethylase and a component of the CoREST complex.[1] Its inhibition is being explored as a strategy to reactivate immune checkpoint regulators and modulate T-cell activity in tumors.
-
AXL is a receptor tyrosine kinase that, when activated, contributes to drug resistance and immune evasion.[6] The AXL inhibitor bemcentinib aims to restore sensitivity to anti-PD-1 therapy by, in part, expanding the population of TCF1+ CD8 T cells.
Preclinical Comparative Efficacy Data
A preclinical study directly compared the efficacy of this compound, an LSD1 inhibitor (iadademstat), and an AXL inhibitor (bemcentinib) in combination with an anti-PD-1 antibody in a syngeneic mouse model with STK11-deficient tumors. The results of this study are summarized below.
| Treatment Combination | Efficacy Outcome in STK11-deficient Syngeneic Model |
| This compound + anti-PD-1 | Induced tumor regressions in 75% of animals. |
| LSD1 Inhibitor (Iadademstat) + anti-PD-1 | Limited tumor growth inhibition compared to anti-PD-1 alone. |
| AXL Inhibitor (Bemcentinib) + anti-PD-1 | Minor enhancement of tumor growth inhibition compared to anti-PD-1 alone. |
Experimental Protocols
The following is a description of the experimental protocol for the preclinical head-to-head comparison based on available information.
Animal Model:
-
Model: Syngeneic mouse model.
-
Cell Line: MC38 colon adenocarcinoma cells with CRISPR-Cas9 mediated knockout of the Stk11 gene (STK11-null).
-
Host Strain: C57BL/6 mice, which are immunocompetent.
Treatment Regimen:
-
This compound: Administered at 30 mg/kg, once daily (QD).
-
Anti-PD-1 Antibody: Administered at 10 mg/kg, biweekly (BIW).
-
LSD1 Inhibitor (Iadademstat): Administered at 0.03 mg/kg, on a 5-day on/2-day off schedule.
-
AXL Inhibitor (Bemcentinib): Specific dosing for the comparative study is not detailed in the available abstracts.
Efficacy Assessment:
-
Tumor volume was measured regularly to assess tumor growth inhibition and regression.
-
The primary endpoint was the change in tumor volume from the start of treatment.
Visualizing the Pathways and Workflow
To better understand the mechanisms and experimental design, the following diagrams are provided.
Caption: this compound inhibits the CoREST complex in STK11-mutant tumor cells.
Caption: Mechanisms of action for the LSD1 inhibitor and AXL inhibitor.
Caption: Workflow for the preclinical comparison of immunotherapy combinations.
References
- 1. Tango Therapeutics Announces Presentation of Preclinical Data on TNG260 and Discovery Platform Advances at SITC 37th Annual Meeting | Tango Therapeutics, Inc [ir.tangotx.com]
- 2. ozmosi.com [ozmosi.com]
- 3. Tango Therapeutics Presents Preclinical Data on Precision Oncology Programs at the American Association of Cancer Research 2023 Annual Meeting - BioSpace [biospace.com]
- 4. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
comparing the safety profiles of (S)-TNG260 and pan-HDAC inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the safety profiles of the selective CoREST-HDAC1 inhibitor, (S)-TNG260, and traditional pan-Histone Deacetylase (HDAC) inhibitors, supported by available clinical and preclinical data.
The landscape of epigenetic cancer therapy is evolving, with a shift towards more targeted approaches aimed at improving efficacy while mitigating toxicities. This guide provides an objective comparison of the safety profiles of the novel selective CoREST-HDAC1 inhibitor, this compound, and broadly acting pan-HDAC inhibitors. By examining available clinical trial data and preclinical evidence, this document aims to inform researchers and drug development professionals on the potential safety advantages of selective HDAC inhibition.
Executive Summary
This compound is a first-in-class, highly selective inhibitor of the CoREST (Co-repressor for RE1-silencing transcription factor) complex, which includes HDAC1.[1][2][3] This selectivity is hypothesized to result in a more favorable safety profile compared to pan-HDAC inhibitors, which non-selectively target multiple HDAC isoforms across different classes.[4] Pan-HDAC inhibitors, while effective in certain hematological malignancies, are associated with a range of dose-limiting toxicities, including myelosuppression, gastrointestinal disturbances, and cardiotoxicity.[5][6][7][8] Preclinical data suggests that TNG260 has lower toxicity to bone marrow cells compared to non-selective HDAC inhibitors. Early clinical data for TNG260, while still emerging, points towards on-target HDAC inhibition-related toxicities such as cytopenias and fatigue, with a manageable safety profile.
Comparative Safety Data
The following tables summarize the incidence of common adverse events observed in clinical trials of various pan-HDAC inhibitors. Due to the early stage of clinical development for this compound, a direct quantitative comparison is not yet available in public documents. The safety profile for TNG260 is therefore described based on available information from the ongoing Phase 1/2 clinical trial (NCT05887492).
Safety Profile of this compound (from NCT05887492 Trial)
Initial findings from the Phase 1/2 study of TNG260 in combination with pembrolizumab have indicated that the dose-limiting toxicities are on-target and consistent with HDAC inhibition. These include cytopenias (reductions in blood cell counts) and fatigue. The adverse events were reported to be dose-dependent, and a maximum tolerated dose (MTD) has been established.
Table 1: Adverse Events for Panobinostat (PANORAMA-1 Trial) in Patients with Relapsed or Relapsed and Refractory Multiple Myeloma [9][10][11][12][13]
| Adverse Event | Panobinostat + Bortezomib + Dexamethasone (Grade 3/4) | Placebo + Bortezomib + Dexamethasone (Grade 3/4) |
| Thrombocytopenia | 67% | 31% |
| Lymphopenia | 53% | - |
| Neutropenia | 35% | 11% |
| Diarrhea | 26% | 8% |
| Asthenia/Fatigue | 24% | - |
| Peripheral Neuropathy | More common with Panobinostat | - |
| Hemorrhage | 45% | 2% |
| Serious Adverse Events | 60% | 42% |
| Discontinuation due to AEs | 36% | 20% |
| Deaths during treatment | 8% | 5% |
Table 2: Adverse Events for Vorinostat in Patients with Cutaneous T-Cell Lymphoma [14][15][16][17][18]
| Adverse Event | Any Grade | Grade 3/4 |
| Diarrhea | 49-52% | - |
| Fatigue | 46-52% | 5% |
| Nausea | 41-43% | 4% |
| Anorexia | 24-26% | - |
| Thrombocytopenia | 26% | 5% |
| Anemia | 14% | - |
| Pulmonary Embolism | - | 5% |
| Discontinuation due to AEs | 12% | - |
Table 3: Adverse Events for Belinostat (BELIEF Trial) in Patients with Relapsed or Refractory Peripheral T-Cell Lymphoma [5][6][7][8][19]
| Adverse Event | Any Grade (>25%) | Grade 3/4 (≥5%) |
| Nausea | >25% | - |
| Fatigue | >25% | 5.4% |
| Pyrexia | >25% | - |
| Anemia | >25% | 10.9% |
| Vomiting | >25% | - |
| Thrombocytopenia | - | 7.0% |
| Neutropenia | - | 6.2% |
| Dyspnea | - | 6.2% |
| Pneumonia | - | 5.4% |
Table 4: Adverse Events for Romidepsin in Patients with Peripheral T-Cell Lymphoma [20][21][22][23][24]
| Adverse Event | Any Grade |
| Nausea | 51-61% |
| Fatigue | 40-50% |
| Vomiting | 19-33% |
| Anorexia/Loss of Appetite | 21-33% |
| Leucopenia | 47% |
| Granulocytopenia | 45% |
| Thrombocytopenia | 47% |
| Anemia | 40% |
| Discontinuation due to AEs | 10-50% |
Experimental Protocols
Detailed experimental protocols for the clinical trials cited are extensive and proprietary. However, this section outlines the general methodologies for key preclinical and clinical safety assessments relevant to HDAC inhibitors.
In Vivo Acute Oral Toxicity Assessment
This type of study is crucial in early preclinical development to determine the intrinsic toxicity of a compound. A common protocol follows the OECD 423 guidelines.[25][26][27]
-
Animal Model: Typically, female BALB/c mice are used.
-
Dosing: The test compound is administered orally at different dose levels (e.g., 300 mg/kg and 2000 mg/kg). A control group receives the vehicle.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, body weight changes, and food consumption over a defined period (e.g., 14 days).
-
Biochemical Analysis: At the end of the study, blood samples are collected to analyze biochemical markers for liver and kidney function.
-
Histopathology: Vital organs are harvested, weighed, and examined for any pathological changes.
Cell Viability Assays (MTT/MTS)
These in vitro assays are used to assess the cytotoxic effects of a compound on cancer cell lines.[28][29][30][31]
-
Cell Culture: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The test compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added, which is converted to formazan crystals by viable cells. The crystals are then dissolved in a solubilization solution.
-
MTS Assay: MTS reagent is added directly to the culture medium.
-
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (570 nm for MTT, 490 nm for MTS). The results are used to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Cardiotoxicity Assessment
Given the potential for cardiotoxicity with some HDAC inhibitors, in vitro and in vivo models are employed.[32][33][34][35][36]
-
In Vitro Models: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used. These cells are treated with the test compound, and various parameters are measured, including:
-
Cell viability
-
Contractility
-
Electrophysiology (e.g., using multi-electrode arrays)
-
Calcium handling
-
-
In Vivo Models: Animal models are used to assess cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) changes following drug administration.
Genotoxicity Assays
These assays are designed to detect compounds that can induce genetic or epigenetic damage.[37][38][39]
-
Ames Test: A bacterial reverse mutation assay to detect point mutations.
-
Mammalian Cell Assays:
-
Chromosomal Aberration Test: Detects structural and numerical chromosome damage in mammalian cells.
-
Micronucleus Test: Measures the formation of micronuclei, which are fragments of chromosomes or whole chromosomes left behind during cell division.
-
Epi-genotoxicity Assays: Newer assays are being developed to assess chemically induced epigenetic alterations, such as changes in DNA methylation or histone modifications.
-
Signaling Pathways and Mechanism of Toxicity
This compound: Selective CoREST-HDAC1 Inhibition
This compound's targeted approach is designed to minimize off-target effects. By selectively inhibiting the CoREST-HDAC1 complex, it aims to remodel the tumor microenvironment to be more responsive to immunotherapy, primarily by upregulating immunomodulatory genes. The "on-target" toxicities observed are a direct consequence of this intended mechanism.
Pan-HDAC Inhibitors: Broad Inhibition and Off-Target Effects
Pan-HDAC inhibitors lack specificity and inhibit multiple HDAC isoforms across different classes. This broad activity, while contributing to their anti-cancer effects, is also responsible for their wider range of toxicities. The inhibition of various HDACs disrupts numerous cellular processes in both cancer and healthy cells.
Conclusion
The development of this compound represents a promising step towards more targeted epigenetic therapies with potentially improved safety profiles. By selectively inhibiting the CoREST-HDAC1 complex, TNG260 aims to achieve a therapeutic window that is wider than that of pan-HDAC inhibitors. While early clinical data for TNG260 is encouraging, further studies with larger patient populations and longer follow-up are necessary to fully characterize its safety profile and definitively establish its advantages over existing pan-HDAC inhibitors. The data presented in this guide underscores the importance of isoform and complex selectivity in the design of next-generation HDAC inhibitors to minimize off-target toxicities and improve patient outcomes.
References
- 1. tangotx.com [tangotx.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hematologic toxicity is rare in relapsed patients treated with belinostat: a systematic review of belinostat toxicity and safety in peripheral T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijht.org.in [ijht.org.in]
- 9. PANORAMA-1 study to assess efficacy of panobinostat in combination with dexamethasone and bortezomib [multiplemyelomahub.com]
- 10. researchgate.net [researchgate.net]
- 11. Panobinostat plus bortezomib and dexamethasone in previously treated multiple myeloma: outcomes by prior treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. novctrd.com [novctrd.com]
- 14. 1391-Cutaneous T-cell lymphoma vorinostat | eviQ [eviq.org.au]
- 15. uspharmacist.com [uspharmacist.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. FDA approval summary: vorinostat for treatment of advanced primary cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. ascopubs.org [ascopubs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Clinically significant responses achieved with romidepsin across disease compartments in patients with cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy and Treatment-Related Adverse Events of Romidepsin in PTCL Clinical Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Romidepsin in Peripheral and Cutaneous T-Cell Lymphoma: Mechanistic Implications from Clinical and Correlative Data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. bioengineer.org [bioengineer.org]
- 28. benchchem.com [benchchem.com]
- 29. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Frontiers | Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database [frontiersin.org]
- 36. scilit.com [scilit.com]
- 37. researchgate.net [researchgate.net]
- 38. Dual-directional epi-genotoxicity assay for assessing chemically induced epigenetic effects utilizing the housekeeping TK gene | Semantic Scholar [semanticscholar.org]
- 39. The various aspects of genetic and epigenetic toxicology: testing methods and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: (S)-TNG260 in Combination with Checkpoint Inhibitors
(S)-TNG260, a first-in-class, orally bioavailable small molecule inhibitor of the CoREST complex, is emerging as a promising therapeutic agent to overcome resistance to immune checkpoint inhibitors in cancers with STK11 mutations. Preclinical and clinical data demonstrate that this compound, when used in combination with anti-PD-1 therapies like pembrolizumab, can reverse the immune-evasive tumor microenvironment and lead to durable anti-tumor responses. This guide provides a comprehensive comparison of the synergistic effects of this compound with checkpoint inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Reversing Immune Evasion
This compound selectively inhibits the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, a key regulator of gene expression through its associated histone deacetylase 1 (HDAC1) activity.[1] In cancers with loss-of-function mutations in the STK11 gene, a known tumor suppressor, the tumor microenvironment becomes "cold" and non-responsive to immune checkpoint blockade.[1][2][3] this compound's inhibition of the CoREST complex leads to an accumulation of acetylated histones, altering gene expression patterns.[1] This epigenetic reprogramming reverses the immune-evasive phenotype by:
-
Increasing the expression of immunomodulatory genes , including those involved in antigen presentation.[2][3]
-
Promoting the recruitment of effector T cells into the tumor.[4]
-
Reducing the infiltration of immunosuppressive cells like neutrophils.[4]
-
Decreasing the immunosuppressive functions of regulatory T cells (Tregs) .[2]
This shift from an immunologically "cold" to a "hot" tumor microenvironment sensitizes STK11-mutant tumors to the effects of anti-PD-1 checkpoint inhibitors.
Synergistic Efficacy: Preclinical and Clinical Evidence
The combination of this compound with anti-PD-1 checkpoint inhibitors has demonstrated significant synergistic anti-tumor activity in both preclinical models and clinical trials.
Preclinical Data
In preclinical studies using syngeneic mouse models with STK11-deficient tumors, the combination of TNG260 and an anti-PD-1 antibody led to profound and lasting tumor regressions.[4][2] Notably, mice that experienced complete tumor regression were resistant to tumor rechallenge, suggesting the development of a durable immunological memory.[5]
| Model System | Treatment Group | Tumor Growth Inhibition | Complete Regressions | Reference |
| STK11-deficient syngeneic mouse model | TNG260 + anti-PD-1 | Significant inhibition | 75% of animals | [2][5][6] |
| STK11-deficient syngeneic mouse model | LSD1 inhibitor + anti-PD-1 | Limited inhibition | - | [2][6] |
| STK11-deficient syngeneic mouse model | AXL inhibitor (bemcentinib) + anti-PD-1 | Minor enhancement over anti-PD-1 alone | - | [2][6] |
Clinical Data
A Phase 1/2 clinical trial (NCT05887492) is currently evaluating the safety and efficacy of TNG260 in combination with pembrolizumab in patients with advanced solid tumors harboring STK11 mutations.[7][8][9][10][11] Early results from this study have been promising, particularly in patients with STK11-mutant, KRAS wild-type non-small cell lung cancer (NSCLC).[10]
| Patient Cohort | Treatment | Median Progression-Free Survival (PFS) | Standard of Care (SOC) PFS | Reference |
| STK11-mutant/KRAS wild-type NSCLC | TNG260 + Pembrolizumab | 27 weeks | ~10 weeks | [10] |
Furthermore, paired tumor biopsies from patients treated with the combination have shown:[10][11]
-
Proof-of-mechanism: Inhibition of CoREST in tumor tissue.[10]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
In Vivo Syngeneic Mouse Model Studies
-
Animal Models: Immunocompetent mice are implanted with syngeneic tumor cells (e.g., MC38) that have been genetically engineered to have STK11 loss-of-function mutations.
-
Treatment Regimen: Once tumors are established, mice are treated with vehicle, TNG260 as a single agent, an anti-PD-1 antibody as a single agent, or the combination of TNG260 and the anti-PD-1 antibody.[5] TNG260 is typically administered orally, while the anti-PD-1 antibody is given via intraperitoneal injection.[9]
-
Efficacy Assessment: Tumor volumes are measured regularly to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis.
-
Immunophenotyping: Tumor-infiltrating lymphocytes are isolated and analyzed by flow cytometry to quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells).
-
Gene Expression Analysis: RNA sequencing is performed on tumor samples to evaluate changes in gene expression related to immune activation and other relevant pathways.[6]
Patient Biopsy Analysis in Clinical Trials
-
Biopsy Collection: Paired tumor biopsies are collected from patients before the start of treatment and after a specified duration of combination therapy.[10]
-
Immunohistochemistry (IHC): IHC is used to assess the expression levels of proteins of interest, such as PD-L1, and to visualize the infiltration of immune cells like CD8+ T cells within the tumor microenvironment.
-
Pharmacodynamic Assays: Assays are conducted to confirm that TNG260 is hitting its target, for example, by measuring the levels of histone acetylation in tumor tissue.[10][11]
Visualizing the Synergy
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound in sensitizing tumors to anti-PD-1 therapy.
References
- 1. Facebook [cancer.gov]
- 2. tangotx.com [tangotx.com]
- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. targetedonc.com [targetedonc.com]
- 8. First Patient Dosed in TNG260 Phase 1/2 Trial in Patients With STK11-Mutant Cancers [onco-this-week.com]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-TNG260: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential procedural guidance for the proper disposal of (S)-TNG260, a selective CoREST deacetylase inhibitor. The following information is based on general laboratory safety protocols and should be supplemented by the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's environmental health and safety (EHS) guidelines.
Essential Safety and Handling Information
While a specific Safety Data Sheet for this compound is not publicly available, a general SDS for similar compounds from suppliers like MedChemExpress provides crucial safety information.[1] The chemical, physical, and toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with care, assuming it is a potentially hazardous substance.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Use the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1]
Quantitative Data Summary
The following table summarizes key information for this compound based on available data. Note that comprehensive toxicological and environmental data are limited.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 2935964-93-3 | [2] |
| Molecular Formula | C₂₀H₁₈FN₃O₂S | - |
| Molecular Weight | 383.44 g/mol | - |
| Appearance | Solid | - |
| Storage Temperature | Powder: -20°C for 3 years. In solvent: -80°C for 1 year, -20°C for 1 month. | - |
| Solubility | Soluble in DMSO | - |
| Hazard Statements | Not fully characterized. Assumed to be harmful. | [1] |
| Disposal Consideration | Dispose of as hazardous waste in accordance with local regulations. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. The following protocol outlines the general steps for disposal.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste materials contaminated with this compound, including unused compound, solutions, contaminated pipette tips, tubes, and gloves, must be collected in a designated hazardous waste container.
-
Container Compatibility: Ensure the waste container is made of a material compatible with this compound and any solvents used.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". The accumulation start date should also be clearly marked.
Step 2: Waste Storage
-
Secure Storage Area: Store the sealed hazardous waste container in a designated, secure area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent spills.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams.
Step 3: Final Disposal
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Waste Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal vendor for the final treatment and disposal of the chemical waste in compliance with all local, state, and federal regulations.
Experimental Protocol: Decontamination
In the event of a small spill of this compound, the following general decontamination procedure can be followed. For large spills, evacuate the area and contact your institution's EHS department immediately.
Materials:
-
Appropriate PPE (gloves, lab coat, safety glasses)
-
Absorbent material (e.g., vermiculite, sand, or chemical absorbent pads)
-
Decontaminating solution (e.g., a detergent solution, followed by a solvent rinse such as ethanol)
-
Hazardous waste bags and container
Procedure:
-
Contain the Spill: Cover the spill with an absorbent material to prevent it from spreading.
-
Collect the Absorbed Material: Carefully collect the absorbent material and any contaminated debris and place it in a labeled hazardous waste bag.
-
Decontaminate the Surface: Clean the spill area with a detergent solution, followed by a rinse with a suitable solvent like ethanol.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste bag.
-
Final Disposal: Seal the hazardous waste bag and place it in the designated hazardous waste container for this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling (S)-TNG260
Researchers and drug development professionals handling (S)-TNG260, a selective inhibitor of the HDAC1 and CoREST complex, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1] Although specific hazard data for this compound is not publicly available, its use as an investigational anti-cancer agent necessitates handling it as a potent and potentially hazardous compound.[2][3] The following guidelines for personal protective equipment (PPE), handling, and disposal are based on best practices for working with cytotoxic and antineoplastic agents.[4]
It is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before any handling, storage, or disposal for complete and accurate safety information.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications |
| Hands | Double Chemotherapy Gloves | Nitrile or other resistant material. Change gloves every hour or immediately if contaminated, torn, or punctured.[4] |
| Body | Solid-Front Barrier Gown | Disposable, lint-free, and with long sleeves and elastic or knit cuffs. |
| Eyes | Safety Goggles or Full-Face Shield | Provide protection against splashes and aerosols.[4] |
| Respiratory | NIOSH-approved Respirator | Required when there is a risk of aerosol generation. The type of respirator should be determined by a risk assessment. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Storage and Disposal Plan
Storage: Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month to prevent inactivation from repeated freeze-thaw cycles.[1] The storage area should be clearly labeled as containing potent compounds.
Disposal: All waste generated from handling this compound, including contaminated PPE, vials, and consumables, must be treated as hazardous waste.
-
Solid Waste: Dispose of all contaminated solid waste, such as gloves, gowns, and lab consumables, in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.[5]
All waste disposal must comply with local, state, and federal regulations for hazardous waste.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. actenviro.com [actenviro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
